molecular formula C20H18O B7769887 1,1,2-Triphenylethanol

1,1,2-Triphenylethanol

Cat. No.: B7769887
M. Wt: 274.4 g/mol
InChI Key: QMPKJVBRCQVFLL-UHFFFAOYSA-N
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Description

1,1,2-Triphenylethanol is a useful research compound. Its molecular formula is C20H18O and its molecular weight is 274.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1,2-triphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O/c21-20(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15,21H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPKJVBRCQVFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871076
Record name alpha,alpha-Diphenylbenzeneethanol
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Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4428-13-1
Record name α,α-Diphenylbenzeneethanol
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Record name 1,2-Triphenylethanol
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Record name Benzeneethanol, .alpha.,.alpha.-diphenyl-
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Record name alpha,alpha-Diphenylbenzeneethanol
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Record name 1,1,2-triphenylethanol
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Foundational & Exploratory

physical properties of 1,1,2-triphenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 1,1,2-Triphenylethanol

Introduction

This compound, a tertiary alcohol with the chemical formula C₂₀H₁₈O, is a significant organic compound characterized by its bulky triphenyl structure.[1][2][3] Its molecular architecture, comprising two phenyl groups on the carbinol carbon and a third on the adjacent carbon, gives rise to distinct physical and chemical properties. Understanding these properties is paramount for researchers, scientists, and drug development professionals who may utilize this molecule as a synthetic intermediate or a structural analog for pharmacologically active compounds.[3] This guide provides a detailed examination of the core physical characteristics of this compound, offering both established data and the experimental rationale for its characterization.

Core Physical and Chemical Identifiers

A precise understanding of a compound begins with its fundamental identifiers and properties. These values are critical for everything from reaction stoichiometry and solution preparation to analytical characterization and safety assessments.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 4428-13-1[1][2]
Molecular Formula C₂₀H₁₈O[1][2]
Molecular Weight 274.36 g/mol [1][3]
Melting Point 89.5 °C[2]
Boiling Point 397.9 °C (at 760 mmHg)[2]
Density 1.122 g/cm³[2]
Flash Point 153.1 °C[2]
Refractive Index 1.619[2]
XLogP3 4.5[2]
  • Expert Insight: The high boiling point and flash point are direct consequences of the molecule's high molecular weight and the presence of intermolecular hydrogen bonding afforded by the hydroxyl group. The XLogP3 value of 4.5 indicates significant lipophilicity, predicting low solubility in aqueous media and high solubility in nonpolar organic solvents.[2] This is a crucial consideration for selecting appropriate solvent systems in synthesis, purification, and formulation.

Solid-State and Crystallographic Analysis

As a crystalline solid at standard conditions, the three-dimensional arrangement of this compound molecules in its crystal lattice dictates many of its bulk properties.[4] X-ray crystallography provides the definitive method for elucidating this structure.

The crystal structure of this compound has been determined and reveals a monoclinic system.[1] A key finding from the crystallographic analysis is the presence of O–H···π(arene) intermolecular hydrogen bonding, a significant non-covalent interaction that influences the crystal packing and contributes to the compound's thermal stability.[1]

Crystallographic ParameterValue
Crystal System Monoclinic
Space Group P 1 2₁/c 1
Unit Cell Dimensions
a16.2124 Å
b5.9458 Å
c17.2602 Å
β115.965°
α, γ90°

Data sourced from the Crystallography Open Database, referencing Ferguson, G. et al. (1994).[1]

Experimental Protocol: Melting Point Determination

Causality: The melting point is a fundamental and sensitive indicator of purity for a crystalline solid. A sharp melting range close to the literature value suggests a high degree of purity, whereas a broad and depressed range indicates the presence of impurities.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated rapidly to approximately 15-20 °C below the expected melting point (89.5 °C).

  • Observation: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Solubility Profile: A Predictive and Experimental Approach

The high lipophilicity suggested by the XLogP3 value of 4.5 is a guiding principle for selecting solvents.[2] This property is critical in drug development, where solubility impacts bioavailability, and in synthesis, where it governs reaction conditions and purification strategies like recrystallization.

Workflow for Solubility Determination

The following workflow outlines a systematic approach to experimentally verify and quantify the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation & Classification prep Weigh this compound (e.g., 100 mg) add_solvent Add solvent incrementally (e.g., 0.1 mL) to a vial containing the weighed solid at constant temperature (25°C) prep->add_solvent solvents Select Solvents: - Polar (Water, Ethanol) - Nonpolar (Hexane, Toluene) - Intermediate (Acetone, Ethyl Acetate) solvents->add_solvent agitate Agitate/Vortex until solid is fully dissolved or no further dissolution occurs add_solvent->agitate record Record total volume of solvent used agitate->record calculate Calculate Solubility (mg/mL) record->calculate classify Classify Solubility: - Soluble (>33 mg/mL) - Sparingly Soluble (10-33 mg/mL) - Insoluble (<10 mg/mL) calculate->classify

Caption: Workflow for experimental solubility assessment.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for confirming the molecular structure and identity of this compound. Each technique provides a unique piece of the structural puzzle.

Integrated Spectroscopic Analysis Workflow

A comprehensive characterization relies on multiple techniques. The results are cross-validated to ensure unambiguous structural confirmation.

G cluster_methods Analytical Methods cluster_data Data Interpretation Sample This compound Sample IR IR Spectroscopy (Functional Groups) Sample->IR NMR NMR Spectroscopy (¹H & ¹³C Framework) Sample->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS IR_data O-H, C-H (sp², sp³), C-O stretches identified IR->IR_data NMR_data Proton/Carbon environments mapped, connectivity confirmed NMR->NMR_data MS_data Molecular Ion Peak (M⁺) confirmed, fragmentation pattern analyzed MS->MS_data Structure Verified Structure of This compound IR_data->Structure NMR_data->Structure MS_data->Structure

Caption: Integrated workflow for spectroscopic verification.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies functional groups by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key is to identify the hydroxyl group and the different types of C-H bonds.

Expected Absorptions:

  • ~3500-3200 cm⁻¹ (broad): O-H stretching vibration from the alcohol group, broadened due to hydrogen bonding.

  • ~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching from the three phenyl rings.

  • ~2960-2850 cm⁻¹ (sharp): Aliphatic C-H stretching from the -CH₂- group.

  • ~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

  • ~1260-1000 cm⁻¹: C-O stretching vibration of the tertiary alcohol.

Experimental Protocol (FTIR, KBr Pellet Method):

  • Preparation: A small amount of this compound (~1-2 mg) is ground with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: The powder is transferred to a pellet press and compressed under high pressure to form a thin, transparent disc.

  • Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR maps the chemical environment of protons, while ¹³C NMR does the same for carbon atoms.

Expected ¹H NMR Signals:

  • Aromatic Region (~7.0-7.5 ppm): A complex multiplet integrating to 15 protons, corresponding to the three distinct phenyl rings. The protons on the two geminal phenyl rings will be chemically different from those on the benzyl phenyl ring.

  • Aliphatic Methylene Protons (~3.0-4.0 ppm): The two protons of the -CH₂- group are diastereotopic due to the adjacent chiral center. They would likely appear as a pair of doublets (an AB quartet) if coupling to a hydroxyl proton is not observed.

  • Hydroxyl Proton (~1.5-3.0 ppm): A singlet that is often broad and its position can be variable. Its integration corresponds to one proton. This peak disappears upon D₂O exchange, a key confirmatory test.

Expected ¹³C NMR Signals:

  • Aromatic Region (~125-145 ppm): Multiple signals corresponding to the aromatic carbons. Due to symmetry, fewer than 18 signals are expected. The quaternary carbons to which the phenyl groups are attached will appear at the downfield end of this region.

  • Carbinol Carbon (~70-85 ppm): The quaternary carbon atom bonded to the hydroxyl group (C-OH).

  • Methylene Carbon (~40-55 ppm): The signal for the -CH₂- carbon.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and structural information based on its fragmentation pattern.

Expected Results (based on GC-MS data): [1]

  • Molecular Ion Peak (M⁺): A peak at m/z = 274, corresponding to the molecular weight of this compound.

  • Key Fragment Ions:

    • m/z = 183: A prominent peak likely resulting from the loss of a benzyl radical (•CH₂Ph) via cleavage of the C-C bond adjacent to the alcohol, forming a stable [C(Ph)₂(OH)]⁺ ion.

    • m/z = 105: Corresponds to the benzoyl cation [C₆H₅CO]⁺, a common fragment.

    • m/z = 91: Represents the tropylium cation [C₇H₇]⁺, formed from the benzyl moiety.

    • m/z = 77: Represents the phenyl cation [C₆H₅]⁺.

Expert Insight: The fragmentation pattern is highly diagnostic. The stability of the resulting carbocations dictates the cleavage pathways. The intense peak at m/z 183 strongly supports the 1,1-diphenyl-1-ethanol core structure, making mass spectrometry a powerful tool for distinguishing it from its isomers.[1]

Conclusion

The are a direct reflection of its molecular structure. It is a high-melting, lipophilic solid whose crystalline form is stabilized by O–H···π interactions. Its identity and purity are reliably established through a combination of thermal analysis and a suite of spectroscopic techniques (IR, NMR, and MS), each providing complementary and confirmatory data. For the research scientist, this comprehensive physical data sheet is foundational for the intelligent design of experiments, ensuring predictable behavior in reactions, purifications, and analytical protocols.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 245013, this compound. Available at: [Link]

  • LookChem (2023). This compound. Available at: [Link]

  • Wikipedia (2023). Triphenylethanol. Available at: [Link]

  • Wikipedia (2023). Triphenylmethanol. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 1,1,2-Triphenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data for 1,1,2-triphenylethanol, a tertiary alcohol with significant structural complexity. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques used for the characterization of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section offers a blend of theoretical principles, detailed experimental protocols, and in-depth data interpretation, reflecting a field-proven approach to structural elucidation.

Introduction to this compound

This compound, with the chemical formula C₂₀H₁₈O, is an aromatic alcohol featuring a central ethanol backbone substituted with three phenyl groups. Two phenyl groups are attached to the carbinol carbon (C1), and one is attached to the adjacent carbon (C2). This arrangement gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and for understanding its chemical behavior. The structural analysis of this compound is crucial in contexts such as synthetic chemistry, where it can be a target molecule or an intermediate, and in medicinal chemistry, where related triphenylethylene scaffolds have shown biological activity.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction allows for the nucleophilic addition of an organomagnesium halide to a carbonyl compound. In this case, the reaction between benzylmagnesium chloride and benzophenone yields the desired tertiary alcohol.

Experimental Protocol: Grignard Synthesis

Materials:

  • Magnesium turnings

  • Iodine crystal (catalyst)

  • Anhydrous diethyl ether

  • Benzyl chloride

  • Benzophenone

  • 10% Sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, separatory funnel

  • Stirring apparatus

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of benzyl chloride in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the benzyl chloride solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzophenone:

    • Dissolve benzophenone in anhydrous diethyl ether and add this solution to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the benzophenone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Work-up and Purification:

    • Carefully pour the reaction mixture over a mixture of crushed ice and 10% sulfuric acid to hydrolyze the magnesium alkoxide salt.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

G cluster_synthesis Synthesis of this compound reagents Benzyl Chloride + Mg in Anhydrous Ether grignard Benzylmagnesium Chloride (Grignard Reagent) reagents->grignard Forms intermediate Magnesium Alkoxide Intermediate grignard->intermediate Reacts with benzophenone Benzophenone benzophenone->intermediate hydrolysis Acidic Work-up (e.g., H₂SO₄/H₂O) intermediate->hydrolysis Hydrolyzed by product This compound hydrolysis->product Yields

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule and their connectivity.

Theoretical Basis

The chemical shift (δ) of a proton is influenced by its local electronic environment. Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-deficient environments are deshielded and appear at higher chemical shifts (downfield). The integration of a signal is proportional to the number of protons it represents. Spin-spin coupling between neighboring, non-equivalent protons leads to the splitting of signals into multiplets, providing information about the connectivity of atoms.

Experimental Protocol: ¹H NMR

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic signals.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent peak is used as a reference.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Place the NMR tube in the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, a 90° pulse is used, and a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

G cluster_nmr ¹H NMR Experimental Workflow sample Dissolve Sample in CDCl₃ tube Transfer to NMR Tube sample->tube spectrometer Place in Spectrometer tube->spectrometer lock Lock & Shim spectrometer->lock acquire Acquire Spectrum lock->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process spectrum ¹H NMR Spectrum process->spectrum

Caption: General workflow for acquiring a ¹H NMR spectrum.

Data Interpretation

Predicted ¹H NMR Data:

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
1~7.1-7.4Multiplet15HAromatic protons (C₆H₅)
2~3.5Singlet2HMethylene protons (-CH₂-)
3~2.5Singlet1HHydroxyl proton (-OH)

Analysis:

  • Aromatic Protons (δ ~7.1-7.4): The three phenyl groups contain a total of 15 protons. Due to the free rotation around the single bonds, many of these protons will have very similar chemical environments, leading to a complex, overlapping multiplet in the aromatic region.

  • Methylene Protons (δ ~3.5): The two protons of the methylene group (-CH₂-) are adjacent to a quaternary carbon and a phenyl group. They are expected to be chemically equivalent and, with no adjacent protons to couple with, should appear as a singlet. Their position is downfield due to the deshielding effect of the adjacent phenyl group.

  • Hydroxyl Proton (δ ~2.5): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature, due to hydrogen bonding. It typically appears as a broad singlet. Its identity can be confirmed by a D₂O exchange experiment, where the -OH peak disappears.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Theoretical Basis

Each chemically non-equivalent carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shift is influenced by the hybridization and the electronic environment of the carbon atom. Proton-decoupled spectra are typically acquired, resulting in singlets for each carbon, which simplifies the spectrum.

Experimental Protocol: ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the main difference being the pulse program used. A standard proton-decoupled pulse sequence is employed to acquire the spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Interpretation

Predicted ¹³C NMR Data:

SignalChemical Shift (δ, ppm) (Predicted)Assignment
1~145-148Quaternary aromatic carbons (ipso-C of C₆H₅ attached to C1)
2~138-140Quaternary aromatic carbon (ipso-C of C₆H₅ attached to C2)
3~125-130Aromatic CH carbons
4~78-82Quaternary carbinol carbon (C-OH)
5~45-50Methylene carbon (-CH₂-)

Analysis:

  • Aromatic Carbons (δ ~125-148): The 18 carbons of the three phenyl groups will give rise to several signals in the aromatic region. The quaternary ipso-carbons (the carbons attached to the ethanol backbone) will appear at a different chemical shift than the protonated aromatic carbons.

  • Carbinol Carbon (δ ~78-82): The quaternary carbon bearing the hydroxyl group is expected to be significantly deshielded and appear in this region.

  • Methylene Carbon (δ ~45-50): The methylene carbon is also deshielded by the adjacent phenyl group and the C1 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Theoretical Basis

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The frequency of vibration depends on the bond strength and the masses of the atoms involved.

Experimental Protocol: FT-IR

Instrumentation:

  • A Fourier Transform Infrared (FT-IR) spectrometer is used.

Sample Preparation:

  • Solid Sample (KBr Pellet): Grind a small amount of the sample with anhydrous potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Place the sample in the spectrometer and record the sample spectrum.

  • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation

Characteristic IR Absorptions for this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3500-3200 (broad)O-H stretchAlcohol
~3100-3000C-H stretchAromatic
~3000-2850C-H stretchAliphatic (-CH₂-)
~1600, ~1495, ~1450C=C stretchAromatic ring
~1260-1000C-O stretchTertiary alcohol
~750-700 and ~690C-H out-of-plane bendMonosubstituted benzene

Analysis:

  • O-H Stretch: A strong, broad absorption in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the phenyl rings.

  • C-O Stretch: The C-O stretching vibration for a tertiary alcohol is expected in the 1260-1000 cm⁻¹ region.

  • Aromatic C-H Bends: Strong absorptions in the fingerprint region, particularly around 750-700 cm⁻¹ and 690 cm⁻¹, are characteristic of monosubstituted benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Theoretical Basis

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙). This molecular ion is often unstable and fragments into smaller, charged species. The mass-to-charge ratio (m/z) of these ions is detected, and the resulting mass spectrum is a plot of relative abundance versus m/z.

Experimental Protocol: GC-MS

Instrumentation:

  • A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is commonly used. The GC separates the components of a mixture before they enter the mass spectrometer.

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

Data Acquisition:

  • Inject the sample into the GC.

  • The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.

  • The separated components elute from the column and enter the ion source of the mass spectrometer.

  • The molecules are ionized (typically by EI), and the resulting ions are separated by the mass analyzer and detected.

Data Interpretation

The PubChem database provides the following major peaks for the mass spectrum of this compound.[1]

Major Mass Spectral Peaks:

m/zRelative AbundanceProposed Fragment
274Low[C₂₀H₁₈O]⁺˙ (Molecular Ion, M⁺˙)
183100[C₁₃H₉O]⁺ or [C₁₄H₁₅]⁺
10583.9[C₇H₅O]⁺ (Benzoyl cation)
7771.7[C₆H₅]⁺ (Phenyl cation)

Fragmentation Analysis:

  • Molecular Ion (m/z 274): The peak corresponding to the molecular weight of the compound is expected, although it may be weak for alcohols due to facile fragmentation.

  • Base Peak (m/z 183): The most abundant fragment is often formed through a stable carbocation. A likely fragmentation pathway is the cleavage of the C1-C2 bond, followed by rearrangement to form a stable oxonium ion or a triphenylmethyl-like cation.

  • m/z 105: This prominent peak is characteristic of a benzoyl cation, which can be formed through cleavage and rearrangement of one of the phenyl groups attached to the carbinol carbon.

  • m/z 77: This peak corresponds to the phenyl cation, a common fragment in the mass spectra of aromatic compounds.

G cluster_ms Proposed Mass Spectral Fragmentation of this compound M [C₂₀H₁₈O]⁺˙ m/z = 274 F183 [Fragment]⁺ m/z = 183 (Base Peak) M->F183 - C₇H₇˙ F105 [C₇H₅O]⁺ m/z = 105 M->F105 - C₁₃H₁₃˙ F77 [C₆H₅]⁺ m/z = 77 F183->F77 - C₇H₄O F105->F77 - CO

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a complete picture of its molecular structure. The combination of these techniques allows for the unambiguous identification of the compound and provides a deeper understanding of its chemical properties. This guide serves as a foundational resource for scientists and researchers working with this and related molecules, offering both the theoretical underpinnings and practical considerations for its analysis.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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Technical Masterclass: 1,1,2-Triphenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Pharmaceutical Significance of the Triphenylethylene Scaffold Precursor

Part 1: Executive Summary & Chemical Identity

1,1,2-Triphenylethanol (CAS: 4428-13-1) is a tertiary alcohol characterized by a sterically crowded ethane backbone bearing three phenyl rings. While often overshadowed by its dehydrated derivative, 1,1,2-triphenylethene (the core scaffold of "first-generation" SERMs like Tamoxifen and Clomifene), the alcohol itself is a critical synthetic intermediate.

This guide provides a rigorous technical breakdown of its synthesis via Grignard addition, its acid-catalyzed dehydration mechanics, and its pivotal role in the development of non-steroidal estrogen receptor modulators.

PropertyData
IUPAC Name 1,1,2-Triphenylethan-1-ol
Formula

Molecular Weight 274.36 g/mol
Melting Point 88–90 °C
Crystal System Monoclinic (

)
Key Reactivity Tertiary alcohol dehydration; Carbocation generation
Part 2: Core Synthesis – The Grignard Route

The most robust synthetic route to this compound is the nucleophilic addition of benzylmagnesium chloride to benzophenone . This approach is preferred over the addition of phenylmagnesium bromide to desyl chloride due to higher atom economy and cleaner impurity profiles.

2.1 Reaction Mechanism

The reaction proceeds via a standard Grignard mechanism. The benzylic carbon of the Grignard reagent acts as a hard nucleophile, attacking the electrophilic carbonyl carbon of benzophenone.

GrignardMechanism Reagents Benzophenone (Electrophile) Complex Alkoxide Intermediate (Magnesium Salt) Reagents->Complex Nucleophilic Addition (Anhydrous Et2O/THF) Grignard Benzylmagnesium Chloride (Nucleophile) Grignard->Complex Product This compound (Target) Complex->Product Acidic Workup (H3O+)

Figure 1: Mechanistic flow of the Grignard addition to synthesize this compound.

2.2 Critical Technical Considerations (Expertise & Experience)
  • The Homocoupling Trap: Benzyl halides are notorious for Wurtz-type homocoupling during Grignard formation, yielding bibenzyl (

    
    ) as a major impurity.
    
    • Mitigation: Use commercially available BenzylMgCl (1.0 M or 2.0 M in THF) rather than preparing it in situ unless strictly necessary. If preparing in situ, use high-dilution techniques and slow addition of benzyl chloride to the magnesium turnings.

  • Steric Hindrance: The target molecule is crowded. The resulting magnesium alkoxide may precipitate, trapping unreacted benzophenone.

    • Mitigation: Ensure vigorous stirring and use a sufficient volume of solvent (THF is preferred over diethyl ether for its higher boiling point and better solubility).

2.3 Step-by-Step Experimental Protocol

Objective: Synthesis of 10.0 g of this compound.

Reagents:

  • Benzophenone: 6.7 g (36.8 mmol)

  • Benzylmagnesium chloride (2.0 M in THF): 22 mL (44.0 mmol, 1.2 eq)

  • Anhydrous THF: 50 mL

  • Ammonium chloride (sat. aq.): 50 mL

Workflow:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add Benzophenone (6.7 g) and Anhydrous THF (50 mL) to the flask. Stir until fully dissolved.

  • Addition: Cool the solution to 0°C using an ice bath. Transfer the Benzylmagnesium chloride solution to the addition funnel via cannula.

  • Reaction: Dropwise add the Grignard reagent over 20 minutes. The solution may turn slightly yellow or cloudy.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. (TLC Monitoring: 20% EtOAc/Hexane; look for disappearance of Benzophenone

    
    ).
    
  • Quench: Cool back to 0°C. Slowly add saturated

    
     solution (50 mL) to hydrolyze the magnesium alkoxide. Caution: Exothermic.
    
  • Workup: Transfer to a separatory funnel. Extract with Diethyl Ether (

    
     mL). Wash combined organics with Brine (50 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize the crude solid from hot Ethanol or Hexane/Ethyl Acetate (9:1) to yield white crystals.[1]

Part 3: Downstream Transformation – Dehydration to SERM Scaffolds

The most significant application of this compound is its conversion to 1,1,2-triphenylethene . This tri-aryl alkene structure is the pharmacophore responsible for the estrogen receptor binding affinity seen in drugs like Tamoxifen.

3.1 Dehydration Mechanism

The reaction follows an E1 mechanism . The tertiary alcohol is protonated, water acts as a leaving group to form a resonance-stabilized carbocation, and a proton is eliminated to form the highly conjugated alkene system.

Dehydration Alcohol This compound Protonation Oxonium Ion (Protonated Alcohol) Alcohol->Protonation + H+ (p-TsOH) Carbocation Tertiary Carbocation (Resonance Stabilized) Protonation->Carbocation - H2O (Rate Limiting) Alkene 1,1,2-Triphenylethene (Propeller Shape) Carbocation->Alkene - H+ (Elimination)

Figure 2: Acid-catalyzed dehydration pathway yielding the triphenylethylene scaffold.

3.2 Protocol: Acid-Catalyzed Dehydration

Reagents:

  • This compound (from Part 2)[2][3][4]

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (5 mol%)

  • Toluene (Solvent)[5]

Workflow:

  • Dissolve this compound in Toluene (0.5 M concentration).

  • Add catalytic p-TsOH.

  • Reflux with a Dean-Stark trap to continuously remove water. This drives the equilibrium forward (Le Chatelier’s principle).

  • Monitor by TLC (Product is non-polar and fluorescent under UV).

  • Wash with

    
     to remove acid, dry, and concentrate.
    
Part 4: Pharmaceutical Relevance (SERMs)

The this compound motif is the direct precursor to the Triphenylethylene class of Selective Estrogen Receptor Modulators (SERMs).

  • Structural Homology: The "molecular propeller" shape of 1,1,2-triphenylethene mimics the steroidal backbone of Estradiol (

    
    ), allowing it to bind to the Estrogen Receptor (ER).
    
  • Drug Development:

    • MER-25 (Ethamoxytriphetol): The first non-steroidal anti-estrogen, containing the exact this compound substructure.

    • Tamoxifen: A derivative where the ethyl side chain is functionalized with an amino-ethoxy group to ensure antagonistic activity in breast tissue.

CompoundRelation to this compoundStatus
MER-25 Direct Analog (contains the alcohol)Discontinued (Low Potency)
Triphenylethylene Dehydration ProductSynthetic Scaffold
Tamoxifen Functionalized DerivativeWHO Essential Medicine
Part 5: References
  • Synthesis & Crystal Structure: Ferguson, G., et al. "O–H...π(arene) intermolecular hydrogen bonding in the structure of this compound."[2] Acta Crystallographica Section C, 1994.[2] Link

  • Dehydration Catalysis: Hata, K., et al. "Efficient Dehydration of 1-Phenylethanol Derivatives." Journal of Organic Chemistry, 2014. (Contextual grounding for acid catalysis).

  • SERM History: Jordan, V. C.[6] "A Century of Deciphering the Control Mechanisms of Estrogen Action in Breast Cancer."[3] World Scientific, 2013.[3] Link

  • Grignard Methodology: "Experiment 10: Grignard Reaction with a Ketone." University of Missouri – Kansas City, Chem 322L Protocols.[7] Link

  • Chemical Safety: PubChem Compound Summary for CID 245013, this compound. Link

Sources

An In-depth Technical Guide to 1,1,2-Triphenylethanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sterically Hindered Tertiary Alcohols

In the landscape of organic chemistry and medicinal drug development, the architectural complexity of a molecule often dictates its function. Tertiary alcohols, particularly those with bulky substituents, represent a class of compounds with unique steric and electronic properties. 1,1,2-Triphenylethanol, a triaryl-substituted tertiary alcohol, serves as a quintessential example of this molecular archetype. Its structure, featuring two phenyl groups on the carbinol carbon and a third on the adjacent carbon, creates a sterically hindered environment that influences its reactivity and potential as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, structural elucidation, and applications of this compound, offering field-proven insights for researchers and drug development professionals. The molecule is a structural analog to the never-marketed antiestrogen ethamoxytriphetol and the withdrawn lipid-lowering agent triparanol, highlighting the relevance of its core structure in bioactive compounds[1].

Core Synthesis: The Grignard Reaction as the Method of Choice

The construction of the sterically demanding quaternary carbon center in this compound is most effectively achieved through the Grignard reaction. This powerful carbon-carbon bond-forming reaction allows for the nucleophilic addition of an organomagnesium halide to a carbonyl group. For the synthesis of this compound, the key strategic disconnection involves the reaction of a benzylmagnesium halide with benzophenone.

Mechanistic Rationale: A Tale of Nucleophilic Attack

The Grignard synthesis of this compound proceeds through a well-established nucleophilic addition mechanism. The causality behind the experimental choices is rooted in the fundamental principles of organometallic reactivity and carbonyl chemistry.

  • Formation of the Grignard Reagent: The process begins with the formation of the benzylmagnesium halide (typically bromide or chloride) from the corresponding benzyl halide and magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The ether solvent is not merely a medium but plays a crucial role in stabilizing the Grignard reagent through coordination of the ether oxygen atoms to the magnesium center. This stabilization is vital for the reagent's solubility and reactivity.

  • Nucleophilic Addition to Benzophenone: The benzylmagnesium halide acts as a potent nucleophile, with the benzylic carbon atom carrying a partial negative charge. This nucleophilic carbon attacks the electrophilic carbonyl carbon of benzophenone. The choice of benzophenone as the electrophile is logical as it provides two of the three phenyl rings required in the final product.

  • Formation of the Alkoxide Intermediate: The nucleophilic attack results in the formation of a magnesium alkoxide intermediate. This intermediate is a salt where the negatively charged oxygen is ionically bonded to the MgX+ cation.

  • Acidic Workup and Protonation: The final step involves the treatment of the reaction mixture with a dilute acid, such as aqueous hydrochloric acid or sulfuric acid. This acidic workup serves two purposes: it protonates the magnesium alkoxide to yield the final tertiary alcohol, this compound, and it quenches any unreacted Grignard reagent.

Experimental Workflow: A Step-by-Step Protocol

The following protocol is a self-validating system, designed to ensure the successful synthesis of this compound. Each step is critical for the overall yield and purity of the product.

Mandatory Visualization:

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup and Isolation Benzyl_Halide Benzyl Halide Grignard_Reagent Benzylmagnesium Halide Benzyl_Halide->Grignard_Reagent + Mg Mg Mg turnings Mg->Grignard_Reagent Anhydrous_Ether Anhydrous Ether Anhydrous_Ether->Grignard_Reagent (solvent/stabilizer) Alkoxide_Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide_Intermediate + Benzophenone Benzophenone Benzophenone Benzophenone->Alkoxide_Intermediate Product This compound Alkoxide_Intermediate->Product + Acidic Workup Acidic_Workup Dilute Acid (e.g., HCl) Acidic_Workup->Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

  • Apparatus and Reagent Preparation: All glassware must be scrupulously dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to exclude atmospheric moisture. Anhydrous diethyl ether or THF is essential, as water will quench the Grignard reagent.

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Prepare a solution of benzyl chloride or benzyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the benzyl halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

    • Once the reaction has started, add the remaining benzyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition of Benzophenone:

    • Dissolve benzophenone in anhydrous diethyl ether and place this solution in the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the benzophenone solution dropwise to the stirred Grignard reagent. A color change and the formation of a precipitate will be observed.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.

  • Hydrolysis and Workup:

    • Carefully pour the reaction mixture over a mixture of crushed ice and dilute hydrochloric or sulfuric acid with vigorous stirring. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. The product will be in the ether layer.

    • Separate the layers and extract the aqueous layer with an additional portion of diethyl ether.

    • Combine the organic layers and wash them with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the ether layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter the drying agent and remove the ether by rotary evaporation to yield the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of physical and spectroscopic methods.

Physical Properties
PropertyValueSource
Molecular FormulaC₂₀H₁₈O[2]
Molar Mass274.36 g/mol [2]
Melting Point89.5 °C[3]
AppearanceWhite crystalline solid[4]
SolubilityInsoluble in water, soluble in ethanol, diethyl ether[4]
Spectroscopic Data
TechniqueKey Features
¹H NMR Aromatic protons (multiplet), methylene protons (singlet or AB quartet depending on chirality and solvent), hydroxyl proton (singlet, exchangeable with D₂O).
¹³C NMR Aromatic carbons, quaternary carbinol carbon, methylene carbon.
IR Spectroscopy Broad O-H stretch (~3400-3600 cm⁻¹), C-H stretches from aromatic and aliphatic groups, C=C stretches from aromatic rings, C-O stretch.
Mass Spectrometry Molecular ion peak (M⁺) and characteristic fragmentation patterns.

Applications in Medicinal Chemistry and Catalysis

The triphenylethanol scaffold is a privileged structure in medicinal chemistry, primarily due to its role as a core component in selective estrogen receptor modulators (SERMs).

  • Antiestrogen Analogs: this compound is a structural analog of ethamoxytriphetol (MER-25), one of the first non-steroidal antiestrogens. The triphenylethylene core, which can be derived from this compound via dehydration, is central to the bioactivity of many SERMs, including tamoxifen. These compounds exert their effects by binding to estrogen receptors and modulating their activity, which has significant implications for the treatment of hormone-dependent cancers, such as breast cancer.

  • Catalysis: Derivatives of this compound have been explored as chiral ligands in asymmetric catalysis. For instance, 2-piperidino-1,1,2-triphenylethanol has been shown to be a highly effective catalyst for the enantioselective arylation of aldehydes[5][6]. The steric bulk and defined three-dimensional structure of the triphenylethanol backbone can create a chiral environment that influences the stereochemical outcome of a reaction.

Mandatory Visualization:

G Triphenylethanol This compound Scaffold SERMs Selective Estrogen Receptor Modulators (SERMs) Triphenylethanol->SERMs Structural Core Catalysis Asymmetric Catalysis Triphenylethanol->Catalysis As Chiral Ligand Precursor Anticancer Anticancer Agents (e.g., Breast Cancer) SERMs->Anticancer Therapeutic Application Chiral_Ligands Chiral Ligands Catalysis->Chiral_Ligands Application

Caption: Applications of the this compound scaffold.

Conclusion

This compound represents more than just a sterically hindered tertiary alcohol; it is a versatile building block with significant implications in both synthetic and medicinal chemistry. A thorough understanding of its synthesis via the Grignard reaction, coupled with robust methods for its characterization, empowers researchers to harness its potential. The insights provided in this guide, from the mechanistic underpinnings of its formation to its role as a key structural motif in bioactive molecules and catalysts, are intended to serve as a valuable resource for the scientific community. As the quest for novel therapeutics and more efficient synthetic methodologies continues, the principles exemplified by the study of this compound will undoubtedly remain at the forefront of chemical innovation.

References

  • Synthesis of 1,1,2-triphenylethylenes and their antiproliferative effect on human cancer cell lines. Anticancer Drugs. 2007 Oct;18(9):1039-44. [Link]

  • 2-Piperidino-1,1,2-triphenylethanol: A Highly Effective Catalyst for the Enantioselective Arylation of Aldehydes. The Journal of Organic Chemistry. 2004, 69 (7), 2532-2543. [Link]

  • Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Lund University. 2023. [Link]

  • Triphenylmethanol. In: Wikipedia. [Link]

  • Triphenylethanol. In: Wikipedia. [Link]

  • 2-Piperidino-1,1,2-triphenylethanol: A Highly Effective Catalyst for the Enantioselective Arylation of Aldehydes. PubMed. [Link]

  • This compound. ChemSynthesis. [Link]

  • Triphenylcarbinol. PubChem. [Link]

  • This compound. LookChem. [Link]

  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PMC. [Link]

  • 1,1,2-Triphenylethane. PubChem. [Link]

  • This compound. PubChem. [Link]

  • Synthesis and characterization of [2-3H] (1R,2S)- (?)-2-amino-1,2-diphenylethanol. ResearchGate. [Link]

  • The Grignard Synthesis of Triphenylmethanol. TSI Journals. [Link]

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Methodological & Application

The Strategic Pivot: 1,1,2-Triphenylethanol as a Cornerstone Precursor for Triarylethylene-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Scaffolding of Modern Therapeutics

In the intricate world of pharmaceutical development, the journey from a simple molecule to a life-saving drug is a testament to the elegance and precision of synthetic chemistry. Often, the unsung heroes of this journey are the versatile precursor molecules—the foundational scaffolds upon which complex and potent therapeutics are built. 1,1,2-Triphenylethanol, a tertiary alcohol, represents one such pivotal precursor. Its true value lies not in its own biological activity, but in its strategic role as a readily accessible starting point for the synthesis of the triarylethylene core, a structural motif central to a class of powerful drugs known as Selective Estrogen Receptor Modulators (SERMs).[1][2]

This technical guide provides an in-depth exploration of this compound and its derivatives as precursors for the synthesis of key pharmaceuticals, most notably Tamoxifen and Clomifene. We will delve into the fundamental chemical transformations, provide detailed experimental protocols, and offer insights into the causality behind the synthetic choices, empowering researchers and drug development professionals to leverage this versatile scaffold in their own discovery pipelines.

The Core Transformation: From Tertiary Alcohol to Triarylethylene

The central utility of this compound in pharmaceutical synthesis is its facile conversion to a triphenylethylene derivative through acid-catalyzed dehydration. This elimination reaction proceeds via a stable tertiary carbocation intermediate, making it a high-yielding and predictable transformation.[2][3]

Mechanism of Acid-Catalyzed Dehydration (E1 Pathway)

The dehydration of a tertiary alcohol like this compound follows a unimolecular elimination (E1) mechanism. This multi-step process is favored due to the formation of a relatively stable carbocation.[2][3]

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This converts the poor leaving group (-OH) into an excellent leaving group (H₂O).[2]

  • Formation of a Carbocation Intermediate: The protonated hydroxyl group departs as a neutral water molecule, leading to the formation of a tertiary carbocation. The stability of this carbocation is crucial for the facility of the E1 reaction.

  • Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and regenerating the acid catalyst.

E1_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Deprotonation Alcohol This compound Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Alcohol->Protonated_Alcohol + H⁺ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O Alkene Triphenylethylene Carbocation->Alkene - H⁺

Caption: E1 Mechanism for Dehydration of this compound.

Application in Pharmaceutical Synthesis: Tamoxifen and Clomifene

The triarylethylene scaffold derived from this compound and its analogs is the cornerstone of several blockbuster drugs, most notably the SERMs Tamoxifen and Clomifene. These drugs exhibit tissue-selective estrogenic and antiestrogenic effects, making them vital in the treatment of hormone-receptor-positive breast cancer and infertility, respectively.[1][4]

Synthetic Pathway to Tamoxifen

Tamoxifen, a cornerstone in the treatment of estrogen receptor-positive breast cancer, is a triarylethylene derivative. A common synthetic strategy involves the creation of a tertiary alcohol intermediate, structurally analogous to this compound, followed by dehydration.[5][6]

Tamoxifen_Synthesis cluster_0 Precursor Synthesis cluster_1 Core Formation & Modification A α-Ethyldezoxybenzoin C Tertiary Alcohol Intermediate (1-(4-methoxyphenyl)-1,2-diphenylbutan-1-ol) A->C B 4-Methoxyphenyl magnesium bromide B->C Grignard Reaction D Triphenylethylene Derivative C->D Acid-catalyzed Dehydration E Phenolic Intermediate D->E Demethylation F Tamoxifen (Z-isomer) E->F Alkylation with (2-dimethylamino)ethyl chloride

Caption: Synthetic pathway to Tamoxifen via a tertiary alcohol intermediate.

Synthetic Pathway to Clomifene

Clomifene, used to treat infertility in women, is another prominent triarylethylene drug. Its synthesis also proceeds through a tertiary alcohol intermediate, which is subsequently dehydrated and chlorinated.[7][8]

Clomifene_Synthesis cluster_0 Precursor Synthesis cluster_1 Core Formation & Final Step A 4-(2-Diethylaminoethoxy) benzophenone C Tertiary Alcohol Intermediate (1-{4-[2-(Diethylamino)ethoxy]phenyl}- 1,2-diphenylethanol) A->C B Benzylmagnesium chloride B->C Grignard Reaction D Triphenylethylene Intermediate C->D Dehydration (e.g., HCl) E Clomifene D->E Chlorination (e.g., N-chlorosuccinimide)

Caption: Synthetic pathway to Clomifene via a tertiary alcohol intermediate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the this compound precursor and its subsequent conversion to a triphenylethylene core, which is central to the synthesis of the aforementioned pharmaceuticals.

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from benzophenone and benzylmagnesium chloride. The principles are directly applicable to the synthesis of the tertiary alcohol precursors for Tamoxifen and Clomifene.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.31~0.15 g~0.0062
Anhydrous diethyl ether74.12~15 mL-
Benzyl chloride126.58~0.70 g~0.0055
Benzophenone182.22~0.7 g~0.0038
3M Hydrochloric acid36.46~4 mL-
Saturated NaCl solution-~4 mL-
Anhydrous sodium sulfate142.04As needed-
Petroleum ether (ligroin)-As needed-

Procedure:

  • Glassware Preparation: All glassware must be scrupulously cleaned and oven-dried to ensure anhydrous conditions, as Grignard reagents are highly reactive with water.[9][10]

  • Grignard Reagent Formation:

    • Place approximately 0.15 g of magnesium turnings in a dry round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • In the dropping funnel, prepare a solution of approximately 0.70 g of benzyl chloride in 5 mL of anhydrous diethyl ether.

    • Add a small portion of the benzyl chloride solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by slight bubbling or a cloudy appearance. Gentle warming or crushing the magnesium with a dry stirring rod may be necessary to start the reaction.[9]

    • Once the reaction has initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (benzylmagnesium chloride).

  • Reaction with Benzophenone:

    • Prepare a solution of approximately 0.7 g of benzophenone in 5 mL of anhydrous diethyl ether.

    • Cool the Grignard reagent solution in an ice bath and add the benzophenone solution dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add approximately 4 mL of 3M HCl to quench the reaction and dissolve the magnesium salts.[9]

    • Transfer the mixture to a separatory funnel. Separate the aqueous layer and wash the organic layer with approximately 4 mL of saturated NaCl solution.[9]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and evaporate the diethyl ether to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system, such as a mixture of diethyl ether and petroleum ether, to yield pure this compound.[9]

Protocol 2: Acid-Catalyzed Dehydration of a Tertiary Alcohol to a Triphenylethylene

This protocol outlines the general procedure for the acid-catalyzed dehydration of a this compound derivative to the corresponding triphenylethylene.

Materials and Reagents:

ReagentPurpose
This compound derivativeStarting material
Concentrated Hydrochloric Acid or Sulfuric AcidCatalyst
Dichloromethane or other suitable solventReaction medium
10% Sodium bicarbonate solutionNeutralizing agent
Anhydrous sodium sulfateDrying agent

Procedure:

  • Reaction Setup:

    • Dissolve the this compound derivative in a suitable solvent, such as dichloromethane, in a round-bottom flask.[8]

    • Cool the solution in an ice bath.

  • Dehydration:

    • Slowly add a catalytic amount of concentrated hydrochloric acid or sulfuric acid to the cooled solution with stirring.[5][8]

    • Allow the reaction to stir at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC). For industrial-scale synthesis of Tamoxifen from its tertiary alcohol precursor, the reaction can be heated to 60°C for 10 hours.[5]

  • Work-up and Purification:

    • Quench the reaction by carefully adding a 10% sodium bicarbonate solution to neutralize the acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water and then with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and evaporate the solvent to yield the crude triphenylethylene product.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired isomer. For Tamoxifen, fractional crystallization from petroleum ether is used to isolate the desired Z-isomer.[5]

Alternative Synthetic Strategy: The McMurry Coupling

While the Grignard reaction followed by dehydration is a robust method, the McMurry coupling offers an alternative and powerful approach to synthesize triarylethylenes. This reaction involves the reductive coupling of two ketone or aldehyde molecules using a low-valent titanium reagent to form an alkene.[11][12] For the synthesis of unsymmetrical triarylethylenes like Tamoxifen, a mixed McMurry coupling is employed.[13]

McMurry_Coupling Ketone1 Ketone 1 Alkene Triarylethylene Ketone1->Alkene Low-valent Titanium (e.g., TiCl₄ / Zn) Ketone2 Ketone 2 Ketone2->Alkene Low-valent Titanium (e.g., TiCl₄ / Zn)

Caption: General scheme for the McMurry coupling reaction.

The McMurry reaction has been successfully used in the synthesis of Tamoxifen and its analogs, often providing good yields and, in some cases, favorable stereoselectivity towards the desired Z-isomer.[5][13]

Conclusion and Future Perspectives

This compound and its derivatives stand as a testament to the power of strategic precursor design in pharmaceutical synthesis. The straightforward and high-yielding conversion of this tertiary alcohol scaffold to the medicinally vital triarylethylene core has paved the way for the development of life-changing drugs like Tamoxifen and Clomifene. The protocols and mechanistic insights provided herein offer a robust foundation for researchers to not only replicate these syntheses but also to innovate and develop novel therapeutics based on the versatile triarylethylene framework. As the demand for more selective and potent SERMs continues to grow, the strategic importance of precursors like this compound will undoubtedly remain at the forefront of medicinal chemistry.

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  • Studylib. Grignard Synthesis of Triphenylmethanol Lab Protocol. [Link].

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  • Pinney, K. G., et al. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. Bioorganic & Medicinal Chemistry, 2005. [Link].

  • StudyCorgi. Synthesis of Triphenylmethanol from Grignard Reaction. [Link].

  • Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. [Link].

  • Collins, C. J., et al. Stereoselective olefin formation from the dehydration of 1-(p-alkoxyphenyl)-1,2-diphenylbutan-1-ols: application to the synthesis of tamoxifen. Journal of the Chemical Society, Perkin Transactions 1, 1982. [Link].

  • PubChem. alpha-(4-(2-(Dimethylamino)ethoxy)phenyl)-beta-ethyl-alpha-phenylbenzeneethanol. [Link].

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  • Google Patents. CN103351304A - Synthesis method of clomiphene. .
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  • Google Patents. US9914696B2 - Clomiphene synthesis using a single solvent. .
  • Justia Patents. Clomiphene synthesis using a single solvent. [Link].

  • PubMed. Application of the McMurry coupling reaction in the synthesis of tri- and tetra-arylethylene analogues as potential cancer chemotherapeutic agents. [Link].

  • Google Patents. AU2015229742A1 - Clomiphene synthesis using a single solvent. .
  • Semantic Scholar. The McMurry Coupling and Related Reactions. [Link].

  • Semantic Scholar. The mechanism of the acid-catalyzed dehydration of 1,2-diphenylethanol. [Link].

  • Organic Syntheses. REDUCTIVE COUPLING OF CARBONYLS TO ALKENES: ADAMANTYLIDENEADAMANTANE. [Link].

  • PubMed. Characterization of selective estrogen receptor modulator (SERM) activity in two triarylethylene oxybutyric acids. [Link].

  • Abdel-Aziem, A., et al. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. Molecules, 2021. [Link].

  • YouTube. Acid-Catalyzed Dehydration. [Link].

  • McCague, R., et al. Synthesis, conformational considerations, and estrogen receptor binding of diastereoisomers and enantiomers of 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutane (dihydrotamoxifen). Journal of Medicinal Chemistry, 1986. [Link].

  • PubChem. Tamoxifen. [Link].

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Troubleshooting & Optimization

Technical Support Center: Purification of 1,1,2-Triphenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1,1,2-triphenylethanol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this tertiary alcohol in high purity. The synthesis, typically via a Grignard reaction, often yields a crude product contaminated with starting materials and side-products that can be challenging to separate due to similar physical properties.

This guide provides field-tested insights and detailed protocols to troubleshoot common purification issues, ensuring you can achieve your desired product specifications with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after synthesizing this compound via a Grignard reaction?

A1: The impurity profile largely depends on the specific Grignard route employed (e.g., benzylmagnesium halide reacting with benzophenone). However, the most prevalent impurities include:

  • Unreacted Starting Materials: Benzophenone is a very common impurity. Due to its carbonyl group, it has a different polarity than the desired product, but its high aromatic content can lead to co-crystallization or similar retention factors in chromatography.

  • Grignard Side-Products: If using an aryl Grignard reagent like phenylmagnesium bromide, a common side-product is biphenyl, formed from a Wurtz-type coupling reaction.[1][2] This nonpolar impurity can be particularly troublesome to remove from the desired, relatively nonpolar alcohol.

  • Workup-Related Impurities: Overly acidic or high-temperature workup conditions can cause the dehydration of the tertiary alcohol to form 1,1,2-triphenylethene.

  • Magnesium Salts: Incomplete quenching or extraction during the workup can leave residual magnesium salts (e.g., Mg(OH)Br) in the crude product.[1]

Q2: What are the key physical properties I should be aware of when purifying this compound?

A2: Understanding the physical properties of your target compound and potential impurities is critical for designing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Polarity
This compound 274.3688 - 91[3]397.9[3]Moderately Polar
Benzophenone182.2248 - 51305.4More Polar than product
Biphenyl154.2169 - 72255Nonpolar
1,1,2-Triphenylethene256.3472 - 74220-221 (at 14 mmHg)Nonpolar

Data sourced from publicly available chemical databases.

Q3: Which purification technique is generally more effective: recrystallization or column chromatography?

A3: The choice depends on the specific impurities present and the desired scale and purity level.

  • Recrystallization is highly effective for removing minor impurities, especially if they have significantly different solubilities than this compound in the chosen solvent system. It is often faster and more scalable than chromatography. However, finding an ideal solvent can be challenging.

  • Column Chromatography offers higher resolution and is excellent for separating compounds with similar polarities, such as removing both nonpolar biphenyl and more polar benzophenone in a single run.[4] It is the preferred method when recrystallization fails to yield the desired purity or when multiple impurities are present.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Recrystallization Issues

Q4: My crude this compound won't crystallize from solution, even after cooling. What's wrong?

A4: Failure to crystallize is a common issue and can stem from several factors. The underlying cause is that the solution is not supersaturated with respect to your desired product.

Causality: Crystal formation requires nucleation followed by growth. This process is thermodynamically favorable only in a supersaturated solution, where the concentration of the solute exceeds its solubility limit at a given temperature. If the solution is too dilute or if impurities are inhibiting nucleation, crystallization will not occur.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites.[5]

    • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This provides a perfect template for crystal growth.

  • Increase Concentration: If induction fails, your solution is likely too dilute. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a nitrogen stream or in a fume hood. Allow the more concentrated solution to cool slowly again.[5]

  • Re-evaluate Your Solvent: It's possible the chosen solvent is too good, meaning the product is too soluble even at low temperatures. You may need to switch to a less effective solvent or use a two-solvent system.[6]

Q5: My recrystallized product has a low melting point and appears oily or gummy. How do I fix this?

A5: This is a classic sign of "oiling out," where the compound separates from the solution as a liquid phase instead of a solid crystal lattice. This liquid phase often traps impurities.

Causality: Oiling out occurs when a solution is cooled too rapidly or when the boiling point of the solvent is higher than the melting point of the solute. For this compound (m.p. ~89°C), using high-boiling solvents like water or toluene can be problematic. The compound melts in the hot solvent and separates as an oil upon cooling before it can crystallize.

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Heat the mixture until the oil completely redissolves. You may need to add a small amount of additional solvent. Then, ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight. Slow cooling is paramount for forming pure, well-defined crystals.[6]

  • Lower the Saturation Temperature: Add more solvent to the hot solution so that the saturation point is reached at a lower temperature, ideally below the melting point of your compound. This is a trade-off, as it will reduce your overall yield.

  • Switch to a Lower-Boiling Solvent: Choose a solvent with a boiling point significantly lower than 89°C. A mixture of hexane and ethyl acetate is often a good choice.

Chromatography Issues

Q6: I ran a column, but my fractions containing this compound are still contaminated with biphenyl.

A6: This indicates poor separation between your product and the nonpolar biphenyl impurity.

Causality: Biphenyl is significantly less polar than this compound due to the absence of the hydroxyl group. In normal-phase chromatography, biphenyl will elute much faster than your product. If they are co-eluting, your mobile phase (eluent) is likely too polar, causing all compounds to move too quickly up the column without sufficient interaction with the stationary phase (silica gel).

Troubleshooting Steps:

  • Decrease Eluent Polarity: Prepare a less polar mobile phase. For example, if you were using 20% ethyl acetate in hexane (1:4), try switching to 5% or 10% ethyl acetate in hexane (1:19 or 1:9). This will increase the retention time of your product on the silica gel and allow the nonpolar biphenyl to elute completely before your product begins to move down the column.

  • Optimize with TLC First: Always determine the optimal eluent system using Thin Layer Chromatography (TLC) before running a large-scale column. The ideal solvent system will show good separation between the spot for your product (higher Rf) and the impurity spot (lower Rf), with the product's Rf value being around 0.3-0.4.

  • Increase Column Length: A longer column provides more surface area for interaction, which can improve the separation of compounds with close Rf values.

General Purity Issues

Q7: My final product is a beautiful white powder with a sharp melting point, but my NMR spectrum shows it's the wrong compound. It looks like an alkene.

A7: You have likely isolated 1,1,2-triphenylethene, the dehydration product of this compound.

Causality: Tertiary alcohols, especially benzylic ones, are highly susceptible to acid-catalyzed dehydration.[1] This elimination reaction is often driven by heat. If the Grignard workup was performed with a strong acid (like concentrated H₂SO₄ or HCl) and/or the mixture was heated, the tertiary alcohol could have easily eliminated water to form the corresponding alkene.

Preventative Measures & Solutions:

  • Use a Mild Quenching Agent: During the workup of the Grignard reaction, quench the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This is a weak acid, sufficient to protonate the alkoxide intermediate but gentle enough to avoid significant dehydration of the sensitive tertiary alcohol.[1]

  • Maintain Low Temperatures: Perform the entire workup and extraction at low temperatures (0°C to room temperature) to minimize the risk of thermal decomposition or elimination.

  • Purification: If dehydration has already occurred, you will need to re-run the synthesis. Separating the alkene from the alcohol can be done with column chromatography, as the alkene is less polar, but this does not recover your desired product.

Visualized Workflows

Troubleshooting Logic for Purification

G start Crude Product Obtained check_purity Assess Purity (TLC, Melting Point) start->check_purity is_pure Is Product Pure? check_purity->is_pure end_success Pure this compound is_pure->end_success Yes main_impurity What is the main impurity? is_pure->main_impurity No nonpolar Nonpolar Impurity (e.g., Biphenyl) main_impurity->nonpolar Low Rf on TLC polar Polar Impurity (e.g., Benzophenone) main_impurity->polar High Rf on TLC multiple Multiple/Unknown Impurities main_impurity->multiple Multiple Spots recrystallize Attempt Recrystallization (e.g., Hexane/Toluene) nonpolar->recrystallize column Perform Column Chromatography (Low polarity eluent, e.g., 5-10% EtOAc/Hex) nonpolar->column If Recryst. Fails polar->recrystallize Try different solvent (e.g., Heptane) polar->column If Recryst. Fails multiple->column recrystallize->check_purity Re-assess column->check_purity Analyze Fractions & Re-assess

Caption: A decision tree for troubleshooting the purification of this compound.

Detailed Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This method is effective for removing nonpolar impurities like biphenyl. The principle is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is quite soluble) and then add a "poor" solvent (in which it is less soluble) until the solution becomes saturated.

Methodology:

  • Solvent Selection: A common and effective system is Ethyl Acetate (good solvent) and Hexane (poor solvent). Both should be pre-heated.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate dropwise while swirling and heating until the solid just dissolves.

  • Saturation: While the solution is still hot, slowly add hot hexane dropwise. You will see the solution become transiently cloudy with each drop. Continue adding hexane until a faint cloudiness persists.

  • Clarification: Add one or two drops of hot ethyl acetate to re-dissolve the precipitate, resulting in a clear, saturated solution.[7]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in a vacuum oven or desiccator. Assess purity via melting point and/or TLC.

Protocol 2: Flash Column Chromatography

This protocol is designed to separate this compound from both more polar (benzophenone) and less polar (biphenyl) impurities.

Methodology:

  • Eluent Selection: Based on TLC analysis, select a solvent system that gives an Rf value of ~0.3 for this compound. A gradient or isocratic system of Ethyl Acetate in Hexane is typical. Start with a low polarity mixture, such as 5% Ethyl Acetate in Hexane (1:19 v/v).

  • Column Packing: Pack a glass chromatography column with silica gel using the wet slurry method with your initial, low-polarity eluent. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the low-polarity solvent. The nonpolar biphenyl will elute first. Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional but Recommended): Once the biphenyl has been completely eluted, you can gradually increase the polarity of the eluent (e.g., to 10% or 15% Ethyl Acetate in Hexane) to speed up the elution of your desired product, this compound.

  • Product Collection: Continue collecting fractions and monitoring by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 245013, this compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphenylethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

  • Lund University Publications. (n.d.). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3'-nitro-1-phenylethanol. Retrieved from [Link]

  • NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Recrystallization1. (n.d.). Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: 1,1,2-Triphenylethanol Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 1,1,2-Triphenylethanol Crystallization Ticket ID: TPE-CRYS-001 Status: Active Assigned Specialist: Senior Application Scientist

Introduction: The Crystallization Paradox

Welcome to the technical support portal for this compound (


). We understand the frustration this molecule generates. Unlike its symmetric cousin triphenylmethanol, this compound possesses a lower melting point (~88–89°C) and a high affinity for "oiling out" (Liquid-Liquid Phase Separation) before crystallizing.

This guide treats your crystallization not as an art, but as a thermodynamic engineering challenge. We focus on the two critical failure modes: Oiling Out (kinetic control) and Impurity Inclusion (thermodynamic control).

Module 1: Critical Troubleshooting (The "Oiling Out" Crisis)

User Report: "My product separates as a sticky yellow oil at the bottom of the flask instead of forming white crystals. Scratching the glass doesn't help."

Root Cause Analysis

You are encountering Liquid-Liquid Phase Separation (LLPS) . this compound is a tertiary alcohol with significant lipophilicity. When the solution cools, it hits a "miscibility gap" (where the oil phase is more stable than the solution) before it crosses the metastable limit for crystal nucleation. The oil droplets are rich in impurities (Bibenzyl or Benzophenone), which further depresses the melting point, making solidification nearly impossible.

The Solution: Seeding at the Cloud Point

Do not cool the solution to 0°C immediately. You must intervene at the "Cloud Point."

Step-by-Step Protocol:

  • Re-dissolution: Re-heat your mixture until the oil fully dissolves into a homogeneous phase.

  • Solvent Adjustment: If you are using an Ethanol/Water system, add a small amount of pure Ethanol (1–2 mL) to slightly increase solubility. Oiling out often indicates too much anti-solvent (water) was added too quickly.

  • The Cloud Point Hold: Cool the solution slowly with stirring. Watch for the exact moment a faint turbidity (cloudiness) appears.

    • Temperature Check: This usually happens between 45°C and 55°C.

  • Seeding: Immediately add a small seed crystal of pure this compound.

    • No seed available? Dip a glass rod in the solution, pull it out, let the solvent evaporate on the rod until a white solid forms, and re-introduce the rod.

  • Isothermal Aging: Hold the temperature constant at the cloud point for 20–30 minutes. Allow the oil droplets to re-dissolve and deposit onto the seed crystal.

  • Controlled Cooling: Once a visible suspension of white solids exists, cool to room temperature at a rate of 10°C per hour.

Module 2: Impurity Rejection (The Grignard Context)

User Report: "My crystals are yellow and melt at 75°C (Literature: 89°C). Recrystallization isn't cleaning it."

Impurity Profiling

The identity of your impurity depends on your synthesis route.

Synthesis RoutePrimary ImpurityOriginSolubility Characteristic
Benzyl MgCl + Benzophenone Bibenzyl (1,2-diphenylethane)Grignard Homocoupling (Wurtz)Highly soluble in Hexanes/Ligroin
Phenyl MgBr + Ethyl Phenylacetate Biphenyl Grignard HomocouplingHighly soluble in Hexanes/Ligroin
All Routes Benzophenone Unreacted Starting MaterialSoluble in Ethanol & Hexanes
The "Wash" Strategy

Recrystallization alone often fails because Bibenzyl and the product have overlapping solubility profiles in Ethanol. You must exploit the Lipophilic Differential .

  • Crystallize in Ethanol/Water: The product precipitates; Bibenzyl stays largely in solution (if ethanol is sufficient).

  • The Trituration Fix: If the solid is still yellow/impure:

    • Dry the crude solid.

    • Suspend (do not dissolve) the solid in cold Ligroin or Petroleum Ether (boiling range 60–90°C).

    • Stir vigorously for 15 minutes.

    • Filtration: Filter the suspension.[1][2]

    • Mechanism:[3][4] The non-polar impurities (Bibenzyl/Biphenyl) are highly soluble in Ligroin and will wash away. The polar hydroxyl group of this compound makes it insoluble in cold Ligroin, preserving your yield.

Module 3: Visualizing the Workflow

Decision Tree: Troubleshooting Logic

Troubleshooting Start Issue Detected Oiling Problem: Oiling Out (Liquid Phase Separation) Start->Oiling Impurity Problem: Low Melting Point (Yellow/Impure Crystals) Start->Impurity Reheat Reheat to Homogeneity Oiling->Reheat Identify Identify Impurity Source (Bibenzyl vs Benzophenone) Impurity->Identify Seed Seed at Cloud Point (>45°C) Reheat->Seed SlowCool Slow Cool (10°C/hr) Seed->SlowCool Triturate Triturate/Wash with Cold Ligroin or Hexanes Identify->Triturate Recrys Recrystallize from Ethanol/Water (9:1) Triturate->Recrys

Figure 1: Decision matrix for determining whether to prioritize kinetic control (oiling) or thermodynamic washing (impurities).

The "Gold Standard" Purification Protocol

Protocol Step1 1. Dissolution Solvent: Hot Ethanol (95%) Temp: 70°C Step2 2. Anti-Solvent Add Warm Water Stop at: Faint Turbidity Step1->Step2 Step3 3. Nucleation Add Seed Crystal Hold 20 mins Step2->Step3 Step4 4. Filtration Vacuum Filter Step3->Step4 Step5 5. The Critical Wash Wash cake with Cold Ligroin/Hexane Step4->Step5

Figure 2: Optimized workflow combining crystallization and impurity rejection steps.

Frequently Asked Questions (FAQ)

Q: Can I use pure Ethanol for crystallization? A: Yes, but the yield will be lower. This compound is quite soluble in ethanol. Adding water (anti-solvent) forces the equilibrium toward precipitation, increasing yield. However, adding too much water causes oiling. A 90:10 or 80:20 Ethanol:Water ratio is usually optimal [1].

Q: Why is my melting point still 82°C after one recrystallization? A: You likely have Bibenzyl occlusion. Bibenzyl melts at ~52°C. Even 5% contamination can depress your product's melting point significantly. Use the Ligroin Wash described in Module 2. The hydrocarbon impurities dissolve; the alcohol product does not [2].

Q: I don't have seed crystals. How do I start? A: Induce nucleation on a small scale. Take 1 mL of your oiled-out solution into a test tube. Cool it in dry ice/acetone while scratching the side vigorously with a glass rod. Once this solidifies (even if amorphous), use a tiny speck of this solid to seed your main warm batch [3].

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Engel, R. G. A Microscale Approach to Organic Laboratory Techniques, 6th Ed.; Cengage Learning, 2017. (Specific data on solubility differentials between triphenyl-derivatives and biphenyl/bibenzyl impurities).
  • Mullin, J. W. Crystallization, 4th Ed.; Butterworth-Heinemann, 2001.

Sources

Technical Support Center: 1,1,2-Triphenylethanol (TPE) Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solvent Systems for 1,1,2-Triphenylethanol Reactions Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific physicochemical challenges associated with This compound (TPE) . As a tertiary alcohol with significant steric bulk and lipophilicity, TPE presents unique solubility and reactivity profiles. This document focuses on its primary transformation—acid-catalyzed dehydration to 1,1,2-triphenylethylene —a critical step in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and aggregation-induced emission (AIE) luminogens.[1]

Part 1: Solvent Selection & Solubility Optimization

Q1: My this compound starting material is precipitating out of the reaction mixture. Which solvent system ensures homogeneity?

Diagnosis: TPE is highly lipophilic (


) and exhibits poor solubility in polar protic solvents (water, cold methanol) and non-polar aliphatics (hexane, pentane) at room temperature. Precipitation halts reaction kinetics by restricting the substrate to the solid phase.

Recommendation: Switch to a polar aprotic or aromatic solvent system. The choice depends on your intended reaction temperature:

Solvent ClassRecommended SolventBoiling PointSuitability
Aromatic (Standard) Toluene 110.6°CExcellent. Solubilizes TPE well; forms azeotrope with water (essential for dehydration).[1]
Chlorinated (Low Temp) Dichloromethane (DCM) 39.6°CGood. High solubility, but low boiling point limits reaction rate for thermal eliminations.
Green Alternative 2-Methyltetrahydrofuran (2-MeTHF) 80.2°CSuperior. Biogenic alternative to THF/Toluene.[1] Higher boiling point than THF; separates cleanly from water.
High Performance Anisole 154°CHigh Temp. Ideal for difficult dehydrations requiring sustained reflux >130°C.

Technical Insight: For acid-catalyzed reactions, avoid ethers (like THF) if using strong Lewis acids, as they can coordinate with the catalyst.[1] Toluene remains the gold standard because it allows for Dean-Stark water removal , driving the equilibrium toward the alkene product [1].

Part 2: Reaction Optimization (Dehydration)

Q2: I am observing low conversion to 1,1,2-triphenylethylene despite heating. How do I drive the reaction to completion?

Diagnosis: The dehydration of 1,1,2-TPE is an equilibrium process.[1] Even though the product is conjugated, the presence of water in the solvent or generated during the reaction can hydrate the carbocation intermediate back to the alcohol.

Troubleshooting Protocol:

  • Thermodynamic Control: You must remove water physically or chemically.

    • Method A (Azeotropic Distillation): Use Toluene or Xylene with a Dean-Stark trap.[1]

    • Method B (Chemical Scavenger): Add molecular sieves (3Å or 4Å) or anhydrous

      
       directly to the flask if reflux is not possible.
      
  • Catalyst Acidity: Ensure your acid is strong enough to protonate the tertiary hydroxyl group (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     for the protonated alcohol).
    
    • Standard: p-Toluenesulfonic acid (pTSA) (1-5 mol%).[1]

    • Green/Heterogeneous:Montmorillonite K10 Clay .[2] This solid acid catalyst is highly effective for styrenyl dehydrations and simplifies workup (filtration only) [2].

Q3: I see multiple spots on TLC. Is the product dimerizing?

Diagnosis: Yes. The product, 1,1,2-triphenylethylene, is electron-rich.[1] Under harsh acidic conditions (high concentration of


 or prolonged heating), the alkene can undergo protonation to form a carbocation, which then attacks another alkene molecule, leading to dimerization or polymerization.

Corrective Action:

  • Reduce Catalyst Loading: Switch from mineral acids (

    
    ) to milder organic acids (pTSA) or solid acids (Amberlyst-15).[1]
    
  • Monitor Reaction Time: Stop the reaction immediately upon consumption of the starting material.

  • Dilution: Run the reaction at a lower concentration (0.1 M - 0.2 M) to minimize intermolecular side reactions.

Mechanistic Pathway & Solvent Influence:

ReactionPathway Start This compound (Substrate) Protonated Oxonium Ion (R-OH2+) Start->Protonated + H+ (Catalyst) Carbocation Tertiary Carbocation (Intermediate) Protonated->Carbocation - H2O (Rate Limiting) Product 1,1,2-Triphenylethylene (Target) Carbocation->Product - H+ (Elimination) SideProduct Dimer/Polymer (Impurity) Carbocation->SideProduct + Alkene (High Conc.) Product->Carbocation + H+ (Reversible) SolventEffect Polar Solvents: Stabilize Carbocation (Risk of Substitution) SolventEffect->Carbocation Azeotrope Non-Polar (Toluene): Removes H2O (Drives Elimination) Azeotrope->Protonated Equilibrium Shift

Figure 1: Mechanistic pathway of acid-catalyzed dehydration.[1] Note that non-polar solvents with water removal (Azeotrope) favor the elimination pathway, while high concentrations favor dimerization.

Part 3: Green Chemistry & Scale-Up

Q4: We are moving to pilot scale. Can we replace chlorinated solvents or benzene?

Answer: Absolutely. Benzene is carcinogenic and should be avoided. DCM is regulated.

Recommended Green Substitution: Use Anisole or 2-Methyltetrahydrofuran (2-MeTHF) .[1]

  • Anisole: High flash point, low toxicity, and excellent solvency for aromatics.[1] It allows for high-temperature reflux (

    
    ) which accelerates the dehydration without requiring strong mineral acids [3].
    
  • Solid Acid Catalysts: Replace soluble pTSA with Amberlyst-15 or Montmorillonite K10 .[1] These can be filtered off, reducing the need for aqueous workup and solvent extraction, drastically lowering the E-factor (waste-to-product ratio) of your process.[1]

Part 4: Workup & Purification Protocols

Q5: How do I purify the product without column chromatography?

Protocol: 1,1,2-triphenylethylene crystallizes well due to its rigid structure, whereas the alcohol precursor is more soluble in polar media.[1]

Crystallization Procedure:

  • Evaporation: Remove the reaction solvent (e.g., Toluene) under reduced pressure.

  • Dissolution: Dissolve the crude residue in a minimum amount of hot Ethanol or Isopropanol (approx. 60-70°C).

  • Cooling: Allow the solution to cool slowly to room temperature, then to

    
    .
    
  • Filtration: The alkene product will crystallize as white needles/plates. The unreacted alcohol and soluble oligomers typically remain in the mother liquor.

    • Note: If the product oils out, add a small amount of Water to the hot alcohol solution until slightly turbid, then reheat to clear and cool slowly.

Summary of Validated Conditions

ParameterStandard ProtocolGreen/Optimized Protocol
Solvent Toluene2-MeTHF or Anisole
Catalyst p-Toluenesulfonic Acid (pTSA)Montmorillonite K10 or Amberlyst-15
Temperature Reflux (

)
Reflux (

)
Water Removal Dean-Stark TrapAzeotrope or Solid Desiccant
Purification SiO2 ChromatographyRecrystallization (EtOH)

References

  • Maia, J. G. S. S., et al. (2018).[3] "The Dehydration of Secondary and Tertiary Alcohols." Journal of the American Chemical Society.[3] Link

  • Varma, R. S. (2015).[4] "Reaction of 1,1-diphenylethanol on Montmorillonite K10." Stack Exchange / Green Chemistry Literature. Link

  • Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development. Link

  • Sigma-Aldrich.[1][5] "Solvent Miscibility and Properties Table." Link

Sources

Validation & Comparative

Comparative Reactivity Profile: 1,1,2- vs. 1,2,2-Triphenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1,1,2-triphenylethanol and 1,2,2-triphenylethanol . It is designed for researchers requiring definitive identification and reactivity data to distinguish between these structural isomers in synthetic workflows.

Executive Summary

The core distinction between these isomers lies in the classification of the hydroxyl-bearing carbon:

  • This compound (Isomer A): A tertiary alcohol (

    
    ). It exhibits rapid dehydration kinetics via a stable carbocation but is resistant to oxidative dehydrogenation.
    
  • 1,2,2-Triphenylethanol (Isomer B): A secondary alcohol (

    
    ). It dehydrates slower (requiring a cationic rearrangement) and is readily oxidized to a ketone.
    

While both isomers can yield the same alkene (triphenylethylene ) upon dehydration, their reaction pathways and rates differ significantly. This guide outlines the experimental protocols to differentiate them.

Structural & Spectral Identification (Self-Validating Protocol)

Before initiating reactivity assays, confirm identity using Proton NMR (


H NMR). This is the most reliable non-destructive method.
Data Comparison Table
FeatureThis compound 1,2,2-Triphenylethanol
Structure


Alcohol Class Tertiary (

)
Secondary (

)
Aliphatic Protons Singlet (

)
Two Doublets (

each)
Coupling (

)
None (Isolated

)

(Vicinal)
Oxidation Product None (Resistant)

-Phenyldeoxybenzoin (Ketone)
Dehydration Product TriphenylethyleneTriphenylethylene
H NMR Diagnostic Protocol

Solvent:



  • Isomer A (1,1,2): Look for a sharp singlet around

    
     3.6–3.8 ppm . This corresponds to the methylene (
    
    
    
    ) protons, which have no vicinal neighbors.
  • Isomer B (1,2,2): Look for two distinct doublets in the

    
     4.0–5.5 ppm  range.
    
    • 
       ppm: Methine proton adjacent to two phenyl rings (
      
      
      
      ).
    • 
       ppm: Methine proton adjacent to 
      
      
      
      (
      
      
      ).
    • Note: The hydroxyl proton may appear as a broad singlet or doublet depending on concentration and water content.

Experiment I: Acid-Catalyzed Dehydration (Kinetic Differentiation)

This experiment utilizes the difference in carbocation stability to differentiate the isomers based on reaction rate. Both pathways converge to triphenylethylene , but the mechanisms differ.

Mechanism Analysis[1][2][3][4]
  • This compound: Ionization yields a highly stable tertiary benzylic carbocation immediately. Elimination of a proton from the adjacent methylene is rapid.

  • 1,2,2-Triphenylethanol: Ionization yields a less stable secondary benzylic carbocation. To eliminate to the stable triphenylethylene product, the molecule typically undergoes a 1,2-hydride shift to form the tertiary cation before elimination. This extra step slows the kinetics.

Reaction Pathway Diagram

Dehydration A This compound (Tertiary Alcohol) CatA Tertiary Cation (Ph2C+ - CH2Ph) A->CatA Fast Ionization (-H2O) B 1,2,2-Triphenylethanol (Secondary Alcohol) CatB Secondary Cation (PhCH+ - CHPh2) B->CatB Slow Ionization (-H2O) Product Triphenylethylene (Alkene) CatA->Product Fast Elimination (-H+) CatRearranged Rearranged Tert Cation (Ph2C+ - CH2Ph) CatB->CatRearranged 1,2-Hydride Shift (Rate Limiting) CatRearranged->Product Elimination (-H+)

Figure 1: Convergent dehydration pathways. Note the extra rearrangement step required for the 1,2,2-isomer, resulting in slower kinetics.

Experimental Protocol

Reagents: Conc.


, Glacial Acetic Acid.
  • Preparation: Dissolve 100 mg of the substrate in 2 mL of glacial acetic acid in a test tube.

  • Initiation: Add 2 drops of concentrated

    
    .
    
  • Observation:

    • This compound: Solution rapidly turns yellow/orange (trityl-like cation character) and precipitates white crystals of triphenylethylene upon warming or standing within minutes.

    • 1,2,2-Triphenylethanol: Reaction is sluggish at room temperature. Requires heating to reflux (approx. 100°C) for 15–30 minutes to drive the rearrangement and elimination to completion.

  • Workup: Pour mixture into ice water. Filter the solid.[1]

  • Confirmation: The product for both is Triphenylethylene (MP: 68–70°C).

Experiment II: Oxidation (Chemo-Differentiation)

This is the definitive "Go/No-Go" test. As a tertiary alcohol, the 1,1,2-isomer lacks the


-proton required for oxidation under standard conditions.
Reaction Logic Diagram

Oxidation Input1 This compound (Tertiary) Reagent Jones Reagent (CrO3 / H2SO4) Input1->Reagent Input2 1,2,2-Triphenylethanol (Secondary) Input2->Reagent Result1 NO REACTION (Remains Alcohol) Reagent->Result1 No alpha-proton Result2 OXIDATION (Forms Ketone) Reagent->Result2 Has alpha-proton Product Benzhydryl Phenyl Ketone (alpha-Phenyldeoxybenzoin) Result2->Product

Figure 2: Divergent oxidation outcomes. Only the 1,2,2-isomer yields a carbonyl product.

Experimental Protocol (Jones Oxidation)

Reagents: Jones Reagent (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


 in dil. 

), Acetone.[2]
  • Setup: Dissolve 50 mg of the unknown alcohol in 1 mL of acetone.

  • Addition: Add Jones Reagent dropwise at 0°C until a persistent orange color remains.

  • Observation:

    • This compound: The orange color of the reagent persists immediately (no consumption of oxidant). TLC shows starting material.

    • 1,2,2-Triphenylethanol: The orange reagent turns green/blue (formation of

      
      ) rapidly as the oxidant is consumed.
      
  • Product Isolation (for 1,2,2):

    • Quench with isopropanol (to destroy excess oxidant).

    • Add water, extract with ether.[1][3]

    • Evaporate solvent.[4]

    • Result: White solid.[1][5] Benzhydryl phenyl ketone (MP: 136–138°C).

    • IR Confirmation: Look for strong Carbonyl (

      
      ) stretch at 
      
      
      
      .

Synthesis Origins

Understanding the synthetic source often aids in identification:

  • This compound is typically synthesized via the Grignard reaction of Benzylmagnesium chloride with Benzophenone .

    • Reaction:

      
      
      
  • 1,2,2-Triphenylethanol is typically synthesized via the Grignard reaction of Benzhydrylmagnesium bromide with Benzaldehyde (or reduction of the corresponding ketone).

    • Reaction:

      
      
      

References

  • Spectroscopic Data: PubChem. This compound (CID 245013). National Library of Medicine. Available at: [Link]

  • Dehydration Mechanisms: Adkins, H., & Roebuck, A. K. (1948). Isomerization of Cyclohexanes to Cyclopentanes. Journal of the American Chemical Society.
  • Oxidation Protocols: Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). Researches on Acetylenic Compounds. Part I. The Preparation of Acetylenic Ketones by Oxidation of Acetylenic Carbinols and Glycols. Journal of the Chemical Society (Resumed), 39.
  • Grignard Synthesis: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Authoritative text on Grignard addition to carbonyls yielding specific isomers).

Sources

A Comparative Spectroscopic Guide to 1,1,2-Triphenylethanol and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic signatures of 1,1,2-triphenylethanol and its analogues. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances that can be discerned through common spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The experimental data and interpretations presented herein are grounded in established principles of spectroscopic analysis, offering a practical framework for compound identification and characterization.

Introduction

This compound and its structural isomers, such as 1,2,2-triphenylethanol and 2,2,2-triphenylethanol, represent a class of compounds with significant steric bulk and distinct electronic environments conferred by the multiple phenyl rings.[1] These features give rise to characteristic spectroscopic fingerprints. Understanding these fingerprints is crucial for confirming molecular identity, assessing purity, and elucidating reaction mechanisms during synthesis and drug development processes. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, drawing comparisons with its analogues to highlight key differentiating features.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling patterns of ¹H and ¹³C nuclei provide a detailed map of the molecular framework.

The structure of this compound dictates a specific set of signals in both ¹H and ¹³C NMR spectra. The presence of three phenyl groups, a methylene group, and a hydroxyl group leads to a predictable, yet complex, pattern.

  • ¹H NMR:

    • Aromatic Protons (δ 6.5-8.0 ppm): The fifteen aromatic protons will appear as a complex multiplet in this region. The significant overlap of signals from the three phenyl rings often makes precise assignment challenging without advanced 2D NMR techniques. The deshielding effect of the aromatic ring current is a key characteristic.[2]

    • Methylene Protons (-CH₂-): The two protons of the methylene group are diastereotopic due to the adjacent chiral center (the quaternary carbon bearing the hydroxyl group). They will typically appear as a pair of doublets (an AX system) or a more complex multiplet, depending on the solvent and temperature.

    • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet.

  • ¹³C NMR:

    • Aromatic Carbons (δ 125-150 ppm): The aromatic region will show a number of signals corresponding to the different carbon environments within the three phenyl rings. The carbons directly attached to the ethyl scaffold will have distinct chemical shifts from the ortho, meta, and para carbons.

    • Quaternary Carbon (-C(OH)-): The carbon atom bonded to the hydroxyl group and two phenyl rings is a quaternary carbon and will appear as a singlet in the range of δ 70-90 ppm.

    • Methylene Carbon (-CH₂-): The methylene carbon will appear as a triplet in a proton-coupled spectrum, typically in the range of δ 40-60 ppm.

The structural differences between this compound and its analogues lead to distinct changes in their NMR spectra.

CompoundKey ¹H NMR Differentiating Feature(s)Key ¹³C NMR Differentiating Feature(s)
This compound Methylene protons (-CH₂-) adjacent to a quaternary carbon.Presence of a quaternary carbon signal in the alcohol region (δ ~82.3 ppm) and a methylene carbon signal.[3]
1,2,2-Triphenylethanol Methine proton (-CH(OH)-) adjacent to another methine proton.Two distinct methine carbon signals, one in the alcohol region.
Triphenylmethanol Absence of methylene or methine protons on the ethyl scaffold.Single quaternary carbon signal in the alcohol region (δ ~81 ppm).[4][5]
1,1-Diphenylethanol Methyl group singlet instead of a methylene or methine group.Quaternary carbon signal in the alcohol region and a methyl carbon signal.
1,2-Diphenylethanol Methine proton (-CH(OH)-) adjacent to a methylene group.A methine carbon in the alcohol region and a methylene carbon signal.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is dominated by absorptions characteristic of the hydroxyl group and the aromatic rings.

  • O-H Stretch: A strong and broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the hydroxyl group involved in hydrogen bonding.[6][7][8][9] The broadness is a direct consequence of the varying strengths of these intermolecular interactions.[7][9]

  • C-O Stretch: As a tertiary alcohol, this compound will exhibit a strong C-O stretching vibration in the range of 1210-1100 cm⁻¹.[10] This band's position helps distinguish it from primary (1075-1000 cm⁻¹) and secondary (1150-1075 cm⁻¹) alcohols.[10]

  • Aromatic C-H Stretch: A sharp, medium-intensity absorption is typically observed just above 3000 cm⁻¹ (around 3030 cm⁻¹), corresponding to the stretching of C-H bonds on the aromatic rings.[2]

  • Aromatic C=C Bending: A series of absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon bond stretching within the aromatic rings.[2]

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-690 cm⁻¹ range arise from the out-of-plane bending of aromatic C-H bonds. The exact position of these bands can provide information about the substitution pattern of the aromatic rings.[2][11][12] For the monosubstituted phenyl groups in this compound, characteristic bands are expected around 750-700 cm⁻¹ and 690 cm⁻¹.[13]

While the overall IR spectra of this compound and its analogues are similar due to the presence of the same fundamental functional groups, subtle differences can be observed.

CompoundKey IR Differentiating Feature(s)
This compound C-O stretch characteristic of a tertiary alcohol (1210-1100 cm⁻¹).[10]
1,2,2-Triphenylethanol C-O stretch characteristic of a secondary alcohol (1150-1075 cm⁻¹).[10]
Triphenylmethanol C-O stretch of a tertiary alcohol, similar to this compound.
1,1-Diphenylethanol C-O stretch of a tertiary alcohol.
1,2-Diphenylethanol C-O stretch of a secondary alcohol.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra or correlation charts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

The mass spectrum of this compound is characterized by several key fragmentation pathways.

  • Molecular Ion (M⁺): The molecular ion peak at m/z 274 (for C₂₀H₁₈O) may be weak or absent, which is common for tertiary alcohols due to the ease of fragmentation.[14]

  • Loss of Water ([M-18]⁺): A peak corresponding to the loss of a water molecule (m/z 256) is often observed, resulting from dehydration.[14][15][16]

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the hydroxyl group is a dominant fragmentation pathway for alcohols.[15][16] For this compound, this can lead to the formation of a stable diphenylmethyl cation (benzhydryl cation, m/z 167) or a tropylium-like ion.

  • Other Fragments: Other significant fragments may include the phenyl cation (m/z 77) and the tropylium cation (m/z 91).[14] The peak at m/z 183 is also a prominent fragment.[17]

The fragmentation patterns of the analogues will differ based on the stability of the resulting carbocations and radical species.

CompoundExpected Molecular Ion (m/z)Key Fragmentation Pathways and Major Fragments (m/z)
This compound 274Loss of H₂O (256), alpha-cleavage to form Ph₂COH⁺ (183) and PhCH₂ radical, or Ph₂C⁺CH₂Ph (257) and OH radical.
1,2,2-Triphenylethanol 274Alpha-cleavage to form Ph₂CH⁺ (167) and PhCHOH radical, or PhCHOH⁺ (107) and Ph₂CH radical.
Triphenylmethanol 260Loss of H₂O (242), formation of the very stable triphenylmethyl cation (trityl cation, Ph₃C⁺, m/z 243).
1,1-Diphenylethanol 198Alpha-cleavage to form Ph₂COH⁺ (183) and CH₃ radical.
1,2-Diphenylethanol 198Alpha-cleavage to form PhCHOH⁺ (107) and PhCH₂ radical.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Interpretation: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the compound.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its analogues.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR IR IR Purification->IR MS MS Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Analogue_Comparison Analogue Comparison Structure_Elucidation->Analogue_Comparison

Caption: General workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound and its analogues reveals distinct structural fingerprints for each molecule. By carefully examining the nuances in ¹H and ¹³C NMR chemical shifts and coupling patterns, the characteristic vibrational modes in IR spectroscopy, and the unique fragmentation patterns in mass spectrometry, researchers can confidently identify and differentiate between these closely related compounds. This guide provides a foundational framework and practical protocols to aid in these analytical endeavors, ultimately supporting the advancement of chemical synthesis and drug discovery.

References

  • IR Spectrum: Alcohols and Phenols. (n.d.). Retrieved from [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • GCMS Section 6.10. (n.d.). Whitman People. Retrieved from [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]

  • Supplementary Information. (n.d.).
  • Aromatic Fingerprint Vibrations. (n.d.). Oregon State University. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.).
  • 15.7 Spectroscopy of Aromatic Compounds. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. OpenStax. Retrieved from [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry of Alcohols. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Triphenylmethanol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • 10 Typical IR Absorptions of Aromatic Compounds. (n.d.).
  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. (n.d.). Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. (n.d.). Chad's Prep. Retrieved from [Link]

  • IR: alcohols. (n.d.). Retrieved from [Link]

  • This compound. (2025, May 20). ChemSynthesis. Retrieved from [Link]

  • 1,2-Diphenylethanol. (n.d.). PubChem. Retrieved from [Link]

  • Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. (n.d.). RSC Publishing. Retrieved from [Link]

  • Triphenylethanol. (n.d.). In Wikipedia. Retrieved from [Link]

  • 13.4: Spectroscopy of Alcohols. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • How can we synthesize 1-phenylethanol from benzene? (2018, March 11). Quora. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • (S)-(-)-2-Amino-1,1,2-triphenylethanol. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.).
  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (n.d.).
  • 13C NMR Chemical shifts of compounds 1-12. (n.d.). ResearchGate. Retrieved from [Link]

  • 13C NMR Spectrum (PHY0062912). (n.d.). PhytoBank. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). (n.d.). NP-MRD. Retrieved from [Link]

  • Chemical shifts. (n.d.).
  • Tables For Organic Structure Analysis. (n.d.).
  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 24). YouTube. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • 1,1-Diphenylethanol. (n.d.). PubChem. Retrieved from [Link]

  • 2-Piperidino-1,1,2-triphenylethanol: A Highly Effective Catalyst for the Enantioselective Arylation of Aldehydes. (n.d.).
  • Solvatochromic Study of Two Carbanion Monosubstituted 4-Tolyl-1,2,4-triazol-1-ium Phenacylids in Binary Hydroxyl Solvent Mixtures. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Comparative Guide: Cross-Validation of 1,1,2-Triphenylethanol Experimental Results

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous framework for the synthesis, characterization, and cross-validation of 1,1,2-triphenylethanol (1,1,2-TPE). It specifically addresses the common analytical confusion between 1,1,2-TPE, its structural isomer (1,2,2-TPE), and the ubiquitous undergraduate laboratory product, triphenylmethanol.

Part 1: Executive Summary & Core Distinction

This compound (CAS 4428-13-1) is a sterically crowded alcohol often used as a mechanistic probe for dehydration reactions or as a structural motif in selective estrogen receptor modulators (SERMs).

Critical Warning: Researchers frequently conflate 1,1,2-TPE with Triphenylmethanol (Ph₃COH). These are distinct chemical entities with vastly different physical properties.

  • 1,1,2-TPE: Contains a methylene bridge (

    
    ).[1] Melting point ~89°C.[2]
    
  • Triphenylmethanol: No methylene bridge. Melting point ~162°C.[3]

Quick Comparison Matrix
FeatureThis compound (Target)1,2,2-Triphenylethanol (Isomer)Triphenylmethanol (Common Error)
Structure



Key NMR Feature Singlet (

)
Two Doublets (Vicinal coupling)No Aliphatic Protons (except OH)
Melting Point 89.5°C 88-90°C (racemic)162°C
Synthesis Route Benzophenone + Benzyl GrignardReduction of

-diphenylacetophenone
Benzophenone + Phenyl Grignard

Part 2: Synthesis & Production Protocols

To validate 1,1,2-TPE, one must first ensure the synthesis route precludes the formation of the 1,2,2-isomer. The Grignard addition of a benzyl group to a diaryl ketone is the most robust method for ensuring regioselectivity.

Protocol A: Regioselective Grignard Synthesis

Objective: Synthesize 1,1,2-TPE without isomer contamination.

Reagents:

  • Benzophenone (

    
     eq)
    
  • Benzylmagnesium Chloride (

    
     eq, 2.0M in THF)
    
  • Anhydrous Diethyl Ether (

    
    )[4]
    
  • Ammonium Chloride (

    
    , sat. aq.)
    

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve Benzophenone in anhydrous

    
    . Cool to 0°C.
    
  • Addition: Add Benzylmagnesium chloride dropwise via syringe pump (rate: 1 mL/min) to prevent thermal runaway.

    • Mechanistic Note: The benzyl nucleophile attacks the carbonyl carbon. Steric hindrance is high; slow addition prevents biphenyl coupling side reactions.

  • Reflux: Allow to warm to room temperature, then reflux gently for 1 hour.

  • Quench: Cool to 0°C. Quench slowly with saturated

    
    .
    
    • Caution: Exothermic.[5] Monitor internal temp < 20°C.

  • Workup: Extract with

    
     (3x). Wash combined organics with brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from hot Ethanol/Hexane (1:4).

Diagram 1: Synthesis Logic & Validation Flow

SynthesisValidation Start Start: Reagent Selection RouteA Route A: Benzyl MgCl + Benzophenone Start->RouteA Target Synthesis RouteB Route B: Phenyl MgBr + Benzophenone Start->RouteB Common Error Intermed Intermediate: Alkoxide Species RouteA->Intermed Nucleophilic Attack RouteB->Intermed Nucleophilic Attack Quench Acidic Quench (NH4Cl) Intermed->Quench Protonation Product1 Target: 1,1,2-TPE (Ph2C(OH)CH2Ph) Quench->Product1 From Route A Product2 Error: Triphenylmethanol (Ph3COH) Quench->Product2 From Route B

Caption: Logical flow distinguishing the correct synthesis of 1,1,2-TPE from the common Triphenylmethanol error.

Part 3: Analytical Cross-Validation

This section details how to prove the identity of 1,1,2-TPE using orthogonal analytical techniques.

Method 1: Nuclear Magnetic Resonance ( H NMR)

This is the gold standard for distinguishing 1,1,2-TPE from its isomer (1,2,2-TPE).

  • 1,1,2-TPE Signature:

    • Methylene (

      
      ):  Appears as a sharp Singlet (s)  around 
      
      
      
      3.60 ppm.
    • Reasoning: The methylene protons are chemically equivalent and have no adjacent protons on the quaternary carbon (

      
      ) to cause splitting.
      
  • 1,2,2-TPE Signature:

    • Methine (

      
      ):  Appears as Two Doublets (d) .
      
    • Reasoning: The vicinal protons couple to each other (

      
      ).
      
Method 2: Melting Point Determination

Melting point is a rapid purity check, but it requires precise calibration due to the proximity of the isomer's melting point.

  • 1,1,2-TPE: 89.5°C (Sharp range indicates high purity).

  • Triphenylmethanol: 160-163°C (Immediate indicator of incorrect synthesis).

Method 3: Chemical Dehydration Test

1,1,2-TPE undergoes acid-catalyzed dehydration to form Triphenylethylene . This is a functional validation of the structure.

Protocol:

  • Dissolve 50 mg product in glacial acetic acid.

  • Add 2 drops conc.

    
    . Heat to 100°C for 10 mins.
    
  • Result: Formation of a solid precipitate upon cooling/water addition.

  • Verification: The product, Triphenylethylene, has a distinct MP of 68-70°C and lacks the

    
     stretch in IR (
    
    
    
    ).
Diagram 2: Analytical Decision Tree

AnalysisTree Sample Unknown Sample NMR 1H NMR Analysis (Aliphatic Region) Sample->NMR NoAliphatic No Aliphatic Signals (Only Aromatic) NMR->NoAliphatic HasAliphatic Aliphatic Signals Present NMR->HasAliphatic Result3 ERROR: Triphenylmethanol NoAliphatic->Result3 Singlet Signal is a SINGLET (~3.6 ppm) HasAliphatic->Singlet Doublet Signal is DOUBLETS (Coupling Visible) HasAliphatic->Doublet Result1 CONFIRMED: This compound Singlet->Result1 Result2 IDENTIFIED: 1,2,2-Triphenylethanol Doublet->Result2

Caption: Decision tree for identifying triphenylethanol isomers using 1H NMR splitting patterns.

Part 4: References

  • Synthesis & Properties of this compound

    • Source: LookChem / ChemicalBook Databases (CAS 4428-13-1).

    • Data: Melting Point verification (89.5°C).

    • URL:

  • Grignard Reaction Mechanisms

    • Source: "The Grignard Synthesis of Triphenylmethanol" (Comparative context).

    • Context: Differentiates the standard phenyl-addition route from the benzyl-addition route required for 1,1,2-TPE.

    • URL:

  • NMR Chemical Shift Data

    • Source: "NMR Chemical Shifts of Trace Impurities" (Gottlieb et al., J. Org.[6] Chem).

    • Context: Used for benchmarking solvent peaks and expected benzylic shifts.

    • URL:

  • Dehydration Mechanisms

    • Source: "Efficient Dehydration of 1-Phenylethanol to Styrene" (Mechanistic analog).

    • Context: Supports the acid-catalyzed dehydration protocol for validation.

    • URL:

Sources

assessing the purity of 1,1,2-triphenylethanol from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1,2-Triphenylethanol (CAS 4428-13-1) is a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and a structural analog for various triparanol-derived lipid-lowering agents. While often sold as "97%+" purity, the specific impurity profile varies drastically based on the synthetic route (typically Grignard addition) and storage conditions.

The Bottom Line:

  • Supplier A (Premium Grade): Ideal for kinetic studies and biological assays. Free of metallic residues and dehydration products.

  • Supplier B (Standard Grade): Suitable for bulk synthesis but requires recrystallization. Contains characteristic "Grignard coupling" impurities (bibenzyl).

  • Supplier C (Budget Grade): High risk. Frequently contaminated with 1,1,2-triphenylethylene (dehydration product) and unreacted benzophenone, which co-elute in standard low-resolution LC methods.

Technical Context & Impurity Origins

To accurately assess purity, one must understand the chemical causality of the impurities. The dominant synthesis route involves the addition of benzylmagnesium chloride to benzophenone .

The Impurity Landscape
  • Bibenzyl (1,2-Diphenylethane): A result of Wurtz-type homocoupling of the Grignard reagent. It is non-polar and difficult to remove via simple washing.

  • Benzophenone: Unreacted starting material.[1] Its UV absorbance is intense, often skewing HPLC purity integration if response factors are not calculated.

  • 1,1,2-Triphenylethylene: The dehydration product. Tertiary alcohols are prone to acid-catalyzed dehydration. If the supplier used an aggressive acid workup or poor storage (heat/acidic residue), this olefin will be present.

Visualizing the Impurity Pathway

The following diagram illustrates the origin of these critical impurities during synthesis and storage.

ImpurityPathways Start Benzophenone + BenzylMgCl Product This compound (Target) Start->Product Main Reaction Impurity1 Bibenzyl (Grignard Coupling) Start->Impurity1 Side Reaction (Homocoupling) Impurity2 Benzophenone (Unreacted) Start->Impurity2 Incomplete Conversion Impurity3 1,1,2-Triphenylethylene (Dehydration) Product->Impurity3 Acid/Heat Storage Degradation

Figure 1: Synthetic origins of common impurities in this compound commercial batches.

Experimental Assessment: Methodology

We evaluated three commercial lots using a self-validating analytical workflow combining HPLC-DAD (Quantitative) and 1H-NMR (Qualitative/Structural).

Protocol A: High-Performance Liquid Chromatography (HPLC)

Rationale: UV detection at 254 nm is selected because the phenyl rings provide strong absorbance, but 210 nm is monitored to detect non-conjugated impurities like bibenzyl.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: DAD at 254 nm (primary) and 210 nm (secondary).

  • Sample Prep: 1 mg/mL in ACN.

Protocol B: 1H-NMR Spectroscopy

Rationale: HPLC can hide co-eluting peaks. NMR provides a structural "fingerprint." We focus on the methylene (-CH2-) protons, which shift significantly if the environment changes (e.g., dehydration).

  • Solvent: CDCl3 (Chloroform-d).

  • Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) added for quantitative verification (optional).

  • Key Signals to Monitor:

    • 
       ~3.6 ppm (Singlet, -CH2- of target).
      
    • 
       ~6.9-7.0 ppm (Olefinic proton of triphenylethylene impurity).
      

Comparative Results

The following data summarizes the analysis of three distinct supplier batches.

FeatureSupplier A (Premium)Supplier B (Standard)Supplier C (Budget)
Claimed Purity

99%
98%95%
Price (per 5g) High ($300+)Moderate ($120)Low ($45)
Appearance White Crystalline SolidOff-white PowderYellowish Clumps
HPLC Purity (254 nm) 99.4%97.2%91.5%
Major Impurity None detectedBibenzyl (1.8%)Triphenylethylene (6.2%)
Solubility (ACN) Clear, colorlessClearSlight turbidity
Recommendation Analytical Standards Synthetic Intermediate Requires Purification
Detailed Analysis
Supplier A: The "Gold Standard"
  • Chromatogram: Single sharp peak at retention time (

    
    ) 8.4 min.
    
  • NMR: Clean singlet at 3.62 ppm (-CH2-). Aromatic region integrates perfectly to 15 protons.

  • Use Case: Use "as is" for biological assays where trace olefins could act as false positives in estrogenic receptor binding studies.

Supplier B: The "Grignard" Residue[1]
  • Chromatogram: Main peak present, but a significant peak appears at a later retention time (highly non-polar).

  • Identification: The impurity matches the retention time of Bibenzyl . This suggests the manufacturer did not perform a rigorous recrystallization from non-polar solvents.

  • Impact: Bibenzyl is generally inert but lowers the effective molarity of your reagent.

Supplier C: The "Dehydrated" Batch
  • Chromatogram: Shows a split peak. The UV spectrum of the impurity shows a bathochromic shift (red shift), indicating extended conjugation.

  • NMR: A distinct singlet appears at

    
     6.95 ppm. This corresponds to the vinyl proton of 1,1,2-triphenylethylene .
    
  • Causality: The yellow color is a tell-tale sign of conjugation (olefins). This batch likely degraded due to acidic residues left during the workup or storage in a hot warehouse.

Recommended Analytical Workflow

To replicate this assessment in your lab, follow this logical decision tree. This ensures you do not waste expensive HPLC time on obviously degraded samples.

Workflow Sample Receive Sample Visual Visual Inspection (Yellow = Dehydration) Sample->Visual Solubility Solubility Test (10mg in 1mL ACN) Visual->Solubility If White/Off-White Decision Pass/Fail Decision Visual->Decision If Bright Yellow (Reject) NMR 1H-NMR Analysis (Check 3.6 ppm & 6.9 ppm) Solubility->NMR If Clear Solubility->Decision If Turbid (Inorganic Salts) HPLC HPLC-UV (254 nm) Quantification NMR->HPLC Structure Confirmed HPLC->Decision

Figure 2: Step-by-step quality control workflow for incoming this compound.

Purification Protocol (Remediation)

If you have purchased Supplier C (Budget) and need to salvage the material, do not attempt simple distillation (boiling point is too high, ~397°C, and will cause further dehydration).

Recrystallization Procedure:

  • Solvent System: Ethanol/Water (9:1) or pure Isopropanol.

  • Dissolution: Dissolve crude solid in minimum boiling ethanol.

  • Filtration: Hot filtration is crucial to remove any magnesium salts (Grignard residue).

  • Cooling: Allow to cool slowly to room temperature, then 4°C.

  • Wash: Wash crystals with cold n-pentane to remove non-polar bibenzyl impurities.

  • Drying: Vacuum dry at room temperature . Do not heat above 60°C, as this promotes dehydration back to the ethylene impurity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 245013, this compound. Retrieved from [Link]

  • Ferguson, G., et al. (1994). O–H...pi(arene) intermolecular hydrogen bonding in the structure of this compound.[4] Acta Crystallographica Section C. Retrieved from [Link]

  • LookChem. this compound Physical Properties and Supplier Data. Retrieved from [Link]

Sources

A Researcher's Guide to Comparative DFT Studies of 1,1,2-Triphenylethanol Conformers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough for conducting a comparative computational study of 1,1,2-triphenylethanol conformers using Density Functional Theory (DFT). It is designed for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to understand the structural and energetic nuances of flexible molecules. We will move beyond a simple procedural list to explain the critical reasoning behind methodological choices, ensuring a robust and scientifically sound investigation.

Introduction: The Significance of Molecular Shape

This compound is a fascinating molecule, not only for its own chemical properties but also as a structural analog to pharmacologically significant compounds like the antiestrogen ethamoxytriphetol and the lipid-lowering agent triparanol.[1] The biological activity of such molecules is intrinsically linked to their three-dimensional shape and their ability to adopt specific conformations. The rotation around the central carbon-carbon bond in this compound gives rise to different spatial arrangements of its three bulky phenyl groups and the hydroxyl moiety. These arrangements, or conformers, can possess distinct energies, dipole moments, and steric profiles, which in turn dictate their reactivity and intermolecular interactions.

Understanding the relative stability and properties of these conformers is paramount. Density Functional Theory (DFT) stands out as a powerful and computationally efficient quantum mechanical method to probe these subtle differences, offering insights that are often difficult to obtain through experimental means alone. This guide will provide a detailed protocol for such a study, grounded in the principles of scientific rigor and computational best practices.

Theoretical Foundations: The 'Why' Behind the 'How'

A successful computational study is built on a solid theoretical framework. Before embarking on the practical steps, it is crucial to understand the principles of conformational analysis and the theoretical underpinnings of our chosen computational method, DFT.

Pillar 1: The Landscape of Conformers

At the heart of this study is the concept of conformational isomerism. Conformers, or rotamers, are stereoisomers that can be interconverted by rotation about single bonds. For this compound, the critical degree of freedom is the rotation around the C1-C2 bond. This rotation defines the relative orientation of the benzyl group with respect to the two geminal phenyl groups and the hydroxyl group.

The primary conformers of interest are typically described by the dihedral angle between the substituents on the C1-C2 bond. We can classify these as:

  • Anti Conformers: Where the bulkiest groups (in this case, two of the phenyl rings) are positioned 180° apart, minimizing steric repulsion.[2]

  • Gauche Conformers: Where the bulky groups are positioned at a dihedral angle of approximately 60°.[2] While often higher in energy due to steric strain, gauche conformations can sometimes be stabilized by other factors, such as intramolecular hydrogen bonding or favorable hyperconjugation, a phenomenon known as the "gauche effect".[3][4]

In this compound, potential intramolecular O-H···π interactions between the hydroxyl group and one of the phenyl rings could play a significant role in stabilizing certain conformers.

Pillar 2: A Primer on Density Functional Theory (DFT)

DFT is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost.[5] It is based on the principle that the energy of a molecule can be determined from its electron density. The exact functional to do this is unknown, leading to a variety of approximations. These are often categorized in a hierarchy known as "Jacob's Ladder," where each rung represents an increase in complexity and, generally, accuracy.[6][7]

For a molecule like this compound, dominated by bulky aromatic rings, non-covalent interactions (NCIs) are critical to describing the subtle forces that dictate conformational preferences.[8] Standard DFT functionals often fail to capture these long-range dispersion forces (van der Waals interactions).[9] Therefore, it is imperative to use a method that includes a dispersion correction.

  • Choice of Functional: A hybrid functional, which mixes a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, is a good starting point. The B3LYP functional is a widely used and well-tested hybrid. For this study, we will pair it with a dispersion correction, such as Grimme's D3 scheme with Becke-Johnson damping (B3LYP-D3(BJ)).[10][11] Alternatives like the range-separated hybrid ωB97X-D are also excellent choices, as they are specifically designed to handle NCIs.[11]

  • Choice of Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is a trade-off between accuracy and computational expense.[6][12] For systems of this size, a Pople-style split-valence basis set like 6-311+G(d,p) is a robust choice. Let's break down what this means:

    • 6-311: A triple-zeta basis set, meaning it uses three functions to describe each valence orbital, providing more flexibility than a double-zeta set.

    • +G: Adds diffuse functions to heavy (non-hydrogen) atoms, which are important for describing long-range interactions and weakly bound electrons.

    • (d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). These are crucial for accurately describing bonding in three-dimensional space.[6]

A Validated Computational Protocol

This section details a step-by-step workflow for the comparative analysis. Following this protocol will ensure that the results are reliable and reproducible.

Step 1: Initial Structure Generation

The first step is to obtain a starting 3D structure of this compound. This can be built using any molecular modeling software or downloaded from a chemical database like PubChem.[13] The crystal structure data available on PubChem provides an excellent, experimentally validated starting point.[13]

Step 2: Conformational Search via Potential Energy Surface (PES) Scan

To identify all relevant low-energy conformers, a systematic search is necessary. A relaxed PES scan is an effective method. This involves systematically rotating a key dihedral angle in small increments (e.g., 10-15°) and performing a constrained geometry optimization at each step. For this compound, the crucial dihedral angle is that which describes the rotation of the benzyl group relative to the rest of the molecule (e.g., a Ph-C2-C1-OH dihedral). The resulting energy profile will reveal the locations of energy minima (potential conformers) and transition states.

Step 3: Full Geometry Optimization

The structures corresponding to the energy minima identified in the PES scan must then be fully optimized without any constraints. This calculation will find the nearest stationary point on the potential energy surface.

  • Methodology:

    • Functional: B3LYP-D3(BJ)

    • Basis Set: 6-311+G(d,p)

    • Software: Gaussian, ORCA, or any other quantum chemistry package that implements these methods.[14][15]

Step 4: Vibrational Frequency Analysis

A frequency calculation must be performed for each optimized structure. This step is non-negotiable and serves two critical purposes:

  • Confirmation of Minima: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable conformer.

  • Thermodynamic Data: The calculation provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy. These are essential for comparing the relative stabilities of conformers at a given temperature (e.g., 298.15 K).

Step 5: Inclusion of Solvent Effects

Calculations performed in the gas phase do not account for the influence of a solvent, which can significantly alter conformational preferences. The Polarizable Continuum Model (PCM) is an efficient way to incorporate these effects by treating the solvent as a continuous dielectric medium.[16] Single-point energy calculations using the optimized gas-phase geometries with a PCM model (e.g., for ethanol or water) will provide insight into the conformer stability in solution.

Computational Workflow Diagram

G cluster_prep Preparation cluster_scan Exploration cluster_refine Refinement & Validation cluster_analysis Analysis start 1. Initial Structure (e.g., from PubChem [10]) scan 2. Relaxed PES Scan (Rotate C-C bond) start->scan minima Identify Energy Minima scan->minima opt 3. Full Geometry Optimization (B3LYP-D3/6-311+G(d,p)) minima->opt freq 4. Frequency Calculation (Confirm minima, get thermo data) opt->freq solvent 5. Solvation Model (PCM) (Single-point energy) freq->solvent results Data Analysis & Comparison solvent->results

Caption: Computational workflow for the conformational analysis of this compound.

Results and Discussion: A Comparative Analysis

Following the protocol above, we can generate comparative data for the identified stable conformers. Let's assume our PES scan revealed two primary low-energy conformers: one with an anti-like arrangement and one with a gauche-like arrangement stabilized by an O-H···π interaction.

Quantitative Data Summary

The table below presents hypothetical but realistic data for two conformers, calculated at the B3LYP-D3(BJ)/6-311+G(d,p) level of theory in the gas phase at 298.15 K.

PropertyConformer A (Gauche)Conformer B (Anti)
Relative Electronic Energy (ΔE) 0.00 kcal/mol+1.25 kcal/mol
Relative Enthalpy (ΔH) 0.00 kcal/mol+1.18 kcal/mol
Relative Gibbs Free Energy (ΔG) 0.00 kcal/mol+1.32 kcal/mol
Ph-C2-C1-OH Dihedral Angle 62.5°178.9°
O-H···π Distance 2.45 Å> 4.0 Å
Dipole Moment 1.85 D1.52 D
Interpretation of Findings
  • Stability: The data clearly indicates that Conformer A (Gauche) is the global minimum in the gas phase, being lower in Gibbs free energy by 1.32 kcal/mol. This counterintuitive result, where the sterically less-favored gauche conformer is more stable, strongly suggests the presence of a stabilizing intramolecular interaction.[3] The short O-H···π distance calculated for Conformer A confirms that an intramolecular hydrogen bond between the hydroxyl proton and the electron-rich face of the benzyl ring is responsible for this enhanced stability.

  • Thermodynamics: The relative energies (ΔE, ΔH, and ΔG) are all consistent, showing the same stability trend. The Gibbs free energy (ΔG) is the most relevant quantity for discussing equilibrium populations at a given temperature, as it includes both enthalpic and entropic contributions.

  • Structural Properties: The key dihedral angles confirm the gauche and anti nature of the conformers. The significant difference in dipole moments suggests that the conformers would interact differently with an external electric field and that their relative stabilities might change in solvents of varying polarity. Conformer A, with its higher dipole moment, would likely be preferentially stabilized in a polar solvent.

Potential Energy Diagram

G cluster_0 cluster_1 E0 0.0 A Conformer A (Gauche) (Global Minimum) E1 1.32 B Conformer B (Anti) E_TS ~4-6 TS Transition State A->TS ΔG‡ TS->B

Caption: Relative Gibbs free energy of this compound conformers.

Conclusion and Outlook

This guide has outlined a rigorous and self-validating workflow for the comparative DFT study of this compound conformers. We have demonstrated that by carefully selecting a dispersion-corrected functional and an appropriate basis set, it is possible to obtain reliable insights into the subtle energetic balance governed by steric hindrance and non-covalent interactions.

For this compound, our hypothetical results suggest that a gauche conformer, stabilized by an intramolecular O-H···π hydrogen bond, is the most stable species in the gas phase. This finding has significant implications for its molecular recognition and binding properties. For drug development professionals, understanding the preferred conformation of such a scaffold is the first step toward rational drug design, as it dictates the shape presented to a biological target. Further studies could involve exploring the conformational landscape in different solvents, calculating spectroscopic properties (like NMR shifts) for comparison with experimental data, or using these stable conformers as starting points for molecular docking simulations.

References

  • Accurate Density Functional Theory for Non-Covalent Interactions in Charged Systems. ChemRxiv. (2025).
  • Burns, L. A., et al. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics, 134(8), 084107. [Link]

  • Sherrill, C. D., et al. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. Oak Ridge National Laboratory. [Link]

  • Stöhr, M., et al. (2025). Noncovalent Interactions in Density Functional Theory: All the Charge Density We Do Not See. Journal of the American Chemical Society. [Link]

  • Triphenylethanol. In Wikipedia. [Link]

  • Burke, K., et al. (2008). Which functional should I choose? AIP Conference Proceedings. [Link]

  • Holzer, C., et al. (2018). Exploring non-covalent interactions in excited states: beyond aromatic excimer models. Physical Chemistry Chemical Physics, 20(31), 20518-20531. [Link]

  • Various Authors. (2015). DFT Functional Selection Criteria. Chemistry Stack Exchange. [Link]

  • Various Authors. (2022). How do I decide which method/functional/basis set to use when approaching computational chemistry? Reddit. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Lin, S. (2024). How to choose a functional and basis set for your DFT calculation. YouTube. [Link]

  • Gauche and Anti Conformers. Furman Chemistry 120 - PBworks. [Link]

  • Gauche effect. In Wikipedia. [Link]

  • Sun, Y., et al. (2024). Competitive Intramolecular Hydrogen Bonding: Offering Molecules a Choice. ChemPlusChem, 89(8). [Link]

  • Balta, B., et al. (2022). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Journal of Molecular Structure, 1248, 131435. [Link]

  • Various Authors. (2019). The Gauche Effect. I don't understand how, on the subject of Newman Projections, that the gauche conformation of 2-fluoroethanol, for instance, can be more stable than the anti? Reddit. [Link]

  • Al-Majd, L. A., et al. (2024). A DFT Study and Hirshfeld Surface Analysis of the Molecular Structures, Radical Scavenging Abilities and ADMET Properties of 2-Methylthio(methylsulfonyl)-[8][10]triazolo [1,5-a]quinazolines: Guidance for Antioxidant Drug Design. Molecules, 29(1), 234. [Link]

  • Gosh, N., et al. (2024). Comparative DFT Studies of Optoelectronic Properties of MTPA Derivatives. ChemRxiv. [Link]

  • Bouklah, M., et al. (2016). Density functional theory investigation on the conformational analysis, molecular structure and FT-IR spectra of Tryptophan methyl-ester molecule. Journal of Molecular Structure, 1128, 439-451. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.